Otssp167
Description
Properties
IUPAC Name |
1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28Cl2N4O2/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3/h8-12,15,17,33H,4-7,13H2,1-3H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZYXHCYPUVGAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856134 | |
| Record name | 1-(6-(3,5-Dichloro-4-hydroxyphenyl)-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431697-89-0 | |
| Record name | OTS-167 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431697890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(6-(3,5-Dichloro-4-hydroxyphenyl)-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OTS-167 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY778IXU5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Otssp167 primary kinase target and binding affinity
An In-depth Technical Guide on the Kinase Target and Binding Affinity of OTSSP167
This technical guide provides a comprehensive overview of the small molecule inhibitor this compound, with a primary focus on its main kinase target, Maternal Embryonic Leucine Zipper Kinase (MELK), its binding affinity, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, orally bioavailable small molecule inhibitor that has garnered significant interest in cancer research.[1] It was initially developed as a highly selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, proliferation, and oncogenesis.[2][3] MELK is overexpressed in numerous human cancers, making it an attractive therapeutic target.[3] While this compound demonstrates remarkable potency against MELK, further studies have revealed a broader kinase inhibition profile, which is critical for understanding its full mechanism of action and potential therapeutic applications.[4]
Primary Kinase Target and Binding Affinity
The primary kinase target of this compound is Maternal Embryonic Leucine Zipper Kinase (MELK).[1] It acts as an ATP-competitive inhibitor.[4]
Quantitative Data Summary
The following tables summarize the in vitro and cellular binding affinities of this compound against its primary target MELK and notable off-targets.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | Assay Type | IC50 (nM) | Notes |
| MELK | Cell-free kinase assay | 0.41 | Highly potent inhibition.[4][5] |
| MELK | In vitro kinase assay | ~8 | IC50 determined under specific experimental conditions for comparison.[4][6] |
| Aurora B | In vitro kinase assay | ~25 | A notable off-target.[4][6] |
| BUB1 | In vitro kinase assay | Inhibited | Activity abolished by this compound.[6] |
| Haspin | In vitro kinase assay | Inhibited | Activity abolished by this compound.[6] |
| MAP2K7 | In vitro kinase assay | Inhibited | Activity inhibited in the nanomolar range.[2] |
Table 2: Cellular Activity
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| A549 | Lung Cancer | Cell Viability | 6.7[5] |
| T47D | Breast Cancer | Cell Viability | 4.3[5] |
| DU4475 | Breast Cancer | Cell Viability | 2.3[5] |
| 22Rv1 | Prostate Cancer | Cell Viability | 6.0[5] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | Cell Viability | 10[2] |
| DND-41 | T-cell Acute Lymphoblastic Leukemia | Cell Viability | 57[2] |
Signaling Pathways
MELK is a crucial node in signaling pathways that regulate cell cycle progression and proliferation.[7] Its inhibition by this compound disrupts these pathways, leading to anti-tumor effects.
MELK Signaling Pathway
MELK is involved in the G2/M phase transition of the cell cycle.[7] It can be activated by transcription factors such as E2F1. Once active, MELK phosphorylates a variety of downstream substrates, most notably the transcription factor FOXM1.[7] Phosphorylation of FOXM1 enhances its transcriptional activity, leading to the expression of mitotic regulators like Aurora B, Survivin, and CDC25B, which are essential for cell division.[7] By inhibiting MELK, this compound prevents the activation of FOXM1 and its downstream targets, leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Assay (Radiometric)
This protocol is used to determine the direct inhibitory effect of this compound on a purified kinase.
Objective: To calculate the IC50 value of this compound against a specific kinase (e.g., MELK, Aurora B).
Materials:
-
Kinase-specific substrate (e.g., myelin basic protein, histone H3)[4]
-
Kinase buffer (e.g., 30 mM Tris-HCl pH 7.5, 10 mM DTT, 40 mM NaF, 10 mM MgCl2, 0.1 mM EGTA)[5][8]
-
This compound dissolved in DMSO
-
SDS sample buffer
-
SDS-PAGE apparatus and reagents
-
Phosphor screen or autoradiography film
Procedure:
-
Prepare a reaction mixture containing the recombinant kinase (e.g., 0.4 µg) and its substrate (e.g., 5 µg) in 20 µL of kinase buffer.[5][8]
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures.[4][5]
-
Initiate the kinase reaction by adding a mix of cold ATP (final concentration ~50 µM) and [γ-³²P]ATP (e.g., 10 µCi).[5][8]
-
Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.[5][8]
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to detect the incorporation of ³²P into the substrate.
-
Quantify the band intensity to determine the kinase activity at each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cellular Viability Assay (Luminescent)
This protocol measures the effect of this compound on the viability of cancer cell lines.
Objective: To determine the IC50 of this compound in a cellular context.
Materials:
-
Complete cell culture medium
-
96-well plates
-
This compound dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar[2]
-
Luminometer
Procedure:
-
Seed cells into a 96-well plate at a density of approximately 2 x 10⁴ cells per well and allow them to adhere overnight.[2]
-
Treat the cells with a serial dilution of this compound (e.g., 0.005-0.1 µM) or DMSO as a control.[5]
-
Incubate the cells for a specified period, typically 48 to 72 hours.[2][5]
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.
Experimental Workflow for Kinase Inhibitor Characterization
The general workflow for characterizing a kinase inhibitor like this compound involves a multi-step process from initial screening to in-depth cellular analysis.
Conclusion
This compound is a highly potent inhibitor of MELK with an in vitro IC50 in the sub-nanomolar range. Its mechanism of action involves the disruption of the MELK-FOXM1 signaling axis, leading to cell cycle arrest and apoptosis in cancer cells. However, it is important to note that this compound also exhibits activity against other kinases, such as Aurora B and MAP2K7, which may contribute to its overall anti-cancer effects and should be considered in its experimental application. The methodologies described herein provide a robust framework for the evaluation of this compound and other kinase inhibitors in both biochemical and cellular contexts.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 7. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | MELK | TargetMol [targetmol.com]
The Kinase Inhibitor Otssp167: A Deep Dive into its Impact on Downstream Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Otssp167 is a potent small molecule inhibitor, initially identified as a Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitor, with an IC50 of 0.41 nM in cell-free assays.[1] Subsequent research has revealed its broader kinase inhibitory profile, significantly impacting multiple critical downstream signaling pathways implicated in cancer cell proliferation, survival, and cell cycle regulation. This technical guide provides a comprehensive overview of the core signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades.
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-neoplastic effects by concurrently inhibiting several key signaling pathways:
-
MELK Signaling Pathway: As a primary target, this compound potently inhibits MELK, a serine/threonine kinase overexpressed in various cancers and implicated in tumorigenesis and the maintenance of cancer stem cells.
-
MAP2K7-JNK Signaling Pathway: this compound also demonstrates significant inhibitory activity against Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7), a key component of the c-Jun N-terminal Kinase (JNK) signaling cascade that regulates cellular responses to stress, apoptosis, and inflammation.
-
mTOR Signaling Pathway: The mTOR pathway, a central regulator of cell growth, proliferation, and metabolism, is also attenuated by this compound treatment.
-
NOTCH1 Signaling Pathway: this compound has been shown to inhibit the NOTCH1 signaling pathway, which is crucial for cell-cell communication and is frequently dysregulated in various malignancies, including T-cell acute lymphoblastic leukemia (T-ALL).
Quantitative Effects of this compound on Cellular Processes and Kinase Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound across various cell lines and biochemical assays.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 10[2] |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | ~15 |
| JURKAT | T-cell Acute Lymphoblastic Leukemia | ~20 |
| P12-Ichikawa | T-cell Acute Lymphoblastic Leukemia | ~25 |
| DND-41 | T-cell Acute Lymphoblastic Leukemia | 57[2] |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | ~30 |
| ALL-SIL | T-cell Acute Lymphoblastic Leukemia | ~40 |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | ~50 |
| A549 | Lung Cancer | 6.7[1] |
| T47D | Breast Cancer | 4.3[1] |
| DU4475 | Breast Cancer | 2.3[1] |
| 22Rv1 | Prostate Cancer | 6.0[1] |
Table 2: Biochemical Inhibition of Kinase Activity by this compound
| Kinase | Substrate | IC50 (nM) |
| MELK | - | 0.41[1] |
| MAP2K7 | dead-JNK2 | 160[2][3] |
| Aurora B | Histone H3 | ~25[4] |
Downstream Signaling Pathways: A Visual Guide
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
MELK Signaling Pathway
Caption: this compound inhibits MELK, leading to reduced FOXM1 phosphorylation and decreased expression of cell cycle regulators.
MAP2K7-JNK Signaling Pathway
Caption: this compound inhibits MAP2K7, blocking the JNK signaling cascade and promoting apoptosis.
mTOR Signaling Pathway
Caption: this compound treatment leads to the inhibition of the mTOR signaling pathway, resulting in decreased protein synthesis.
NOTCH1 Signaling Pathway
Caption: this compound inhibits the NOTCH1 pathway, reducing the levels of the downstream target HES1 and curbing cell proliferation.
Detailed Methodologies for Key Experiments
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
-
Cell Seeding: Plate cells in triplicate in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Treatment: Add this compound at various concentrations or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Culture the cells for 48 hours.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Measurement: Add the CellTiter-Glo® reagent to each well, mix, and incubate to induce cell lysis and stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using nonlinear regression analysis software.
Apoptosis Assay (FITC Annexin V Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for 48 hours.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add FITC Annexin V and propidium iodide (PI) according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Culture cells with this compound or a vehicle control for 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunoblotting (Western Blotting)
-
Cell Lysis: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-JNK, total JNK, phospho-S6, total S6, HES1, cleaved PARP, β-actin) overnight at 4°C.
-
Washing: Wash the membrane extensively with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
In Vitro Kinase Assay (Radioactive)
-
Reaction Mixture Preparation: In a reaction tube, combine the purified kinase (e.g., MELK or MAP2K7), the substrate (e.g., a generic substrate like myelin basic protein or a specific substrate like dead-JNK2), and the kinase buffer.
-
Inhibitor Addition: Add this compound at various concentrations or a vehicle control to the reaction mixtures.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding SDS sample buffer.
-
SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to an X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.
-
Quantification: Quantify the amount of phosphorylation to determine the inhibitory activity of this compound.
Conclusion
This compound is a multi-targeted kinase inhibitor that disrupts several key signaling pathways essential for cancer cell survival and proliferation. Its ability to simultaneously inhibit MELK, MAP2K7-JNK, mTOR, and NOTCH1 signaling underscores its potential as a broad-spectrum anti-cancer agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the mechanisms of action and therapeutic potential of this compound. Further quantitative studies will continue to elucidate the intricate network of downstream effects and inform the clinical development of this promising inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
The Trojan Horse in Mitotic Therapy: Unraveling the Complexities of Otssp167's Impact on Mitotic Checkpoint Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 6, 2025
Executive Summary
Otssp167, initially developed as a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), has demonstrated significant anti-neoplastic properties in preclinical studies. However, emerging evidence reveals a more complex mechanism of action than previously understood. This whitepaper provides a comprehensive technical overview of this compound's profound effects on mitotic checkpoint regulation, moving beyond its identity as a MELK inhibitor to elucidate its role as a multi-kinase inhibitor. Through a detailed examination of its off-target effects on key mitotic kinases—Aurora B, BUB1, and Haspin—we reveal the intricate signaling cascade that leads to the abrogation of the mitotic checkpoint. This guide offers researchers and drug development professionals a critical analysis of this compound, including quantitative inhibitory data, detailed experimental protocols, and visual representations of the underlying molecular pathways, to inform future research and therapeutic strategies.
Introduction: Beyond MELK Inhibition
The mitotic checkpoint, also known as the spindle assembly checkpoint (SAC), is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during cell division. Its proper function prevents aneuploidy, a hallmark of many cancers. This compound, a small molecule inhibitor, has garnered attention for its potential as a cancer therapeutic. While its high affinity for MELK is well-documented, recent studies have shown that its potent anti-mitotic effects are not solely attributable to MELK inhibition.[1] Instead, this compound acts as a powerful disruptor of the mitotic checkpoint through the inhibition of a cohort of essential mitotic kinases.
This guide delves into the multifaceted action of this compound, providing a granular look at its inhibitory profile and the downstream consequences for mitotic progression. We will explore how this compound's interference with key signaling nodes ultimately dismantles the very machinery that safeguards genomic stability during cell division.
Quantitative Inhibitory Profile of this compound
The efficacy of a kinase inhibitor is defined by its specificity and potency. While this compound is a nanomolar inhibitor of MELK, its activity against other critical mitotic kinases reveals a broader and more complex inhibitory profile. The following table summarizes the known half-maximal inhibitory concentrations (IC50) of this compound against key kinases involved in mitotic checkpoint regulation.
| Target Kinase | IC50 (nM) | Key Function in Mitosis | Reference |
| MELK | ~0.41 - 8 | Oncogenesis, Stem Cell Renewal | [2][3] |
| Aurora B | ~25 | Chromosome Condensation, Kinetochore-Microtubule Attachments, Cytokinesis | [2] |
| BUB1 | Not specified | Kinetochore-Microtubule Attachment, Mitotic Checkpoint Signaling | [4] |
| Haspin | Not specified | Chromosomal Passenger Complex Localization | [4] |
| MAP2K7 | ~160 | Stress-activated Protein Kinase Signaling Pathway | [5] |
Table 1: Quantitative Inhibitory Profile of this compound. This table provides a summary of the in vitro inhibitory potency of this compound against its primary target, MELK, and key off-targets involved in mitotic regulation. The IC50 values highlight the compound's multi-kinase inhibitory nature.
The Molecular Cascade: How this compound Abrogates the Mitotic Checkpoint
This compound's disruption of the mitotic checkpoint is a multi-pronged attack on the core regulatory machinery. The primary mechanism involves the inhibition of Aurora B, BUB1, and Haspin, which work in concert to ensure proper chromosome segregation.
Inhibition of Haspin and BUB1: The First Dominoes to Fall
The localization of the Chromosomal Passenger Complex (CPC), of which Aurora B is the catalytic subunit, to the centromere is a prerequisite for its function. This localization is dependent on a "histone code" established by the sequential phosphorylation of histones. Haspin kinase initiates this process by phosphorylating Histone H3 at Threonine 3 (H3T3ph). Subsequently, BUB1 kinase phosphorylates Histone H2A at Threonine 120 (H2AT120ph). These phosphorylation events create a docking platform for the CPC at the centromere.
This compound inhibits both Haspin and BUB1, leading to a significant reduction in H3T3ph and H2AT120ph levels.[4] This prevents the proper recruitment of the CPC to the centromere, effectively mislocalizing Aurora B and rendering it incapable of performing its critical functions at the kinetochore.
Mislocalization of Aurora B and the Chromosomal Passenger Complex
The consequence of Haspin and BUB1 inhibition is the striking mislocalization of Aurora B and the entire CPC from the inner centromere.[4][6] Instead of a concentrated signal at the centromeres of mitotic chromosomes, Aurora B becomes diffusely localized along the chromosome arms. This mislocalization has profound implications for the correction of erroneous kinetochore-microtubule attachments, a primary function of Aurora B. Without the ability to sense and resolve incorrect attachments, cells are unable to satisfy the mitotic checkpoint.
Disruption of the Mitotic Checkpoint Complex (MCC)
The mitotic checkpoint is ultimately enforced by the Mitotic Checkpoint Complex (MCC), which is composed of BUBR1, BUB3, CDC20, and MAD2. The MCC binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the ubiquitination and subsequent degradation of key anaphase inhibitors like Cyclin B1 and Securin.
This compound treatment leads to a significant disruption of the MCC.[1][6] Specifically, it causes a marked reduction in the association of MAD2 with BUBR1 within the MCC.[6] This weakened MCC is unable to effectively inhibit the APC/C, leading to a premature exit from mitosis, a phenomenon known as mitotic slippage.
Figure 1: Signaling Pathway of this compound-Mediated Mitotic Checkpoint Abrogation. This diagram illustrates the multi-target inhibitory action of this compound on key mitotic kinases, leading to the disruption of the signaling cascade that governs proper mitotic progression.
Experimental Protocols
The following section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Cell Synchronization for Mitotic Checkpoint Analysis
To study the effects of this compound on the mitotic checkpoint, it is essential to synchronize cells in mitosis. A common and effective method is a double thymidine block followed by release into a nocodazole-containing medium.
Protocol:
-
Thymidine Block 1: Culture cells (e.g., HeLa or MCF7) to 30-40% confluency. Add thymidine to a final concentration of 2 mM and incubate for 16-18 hours. This arrests cells at the G1/S boundary.
-
Release: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) and once with pre-warmed complete medium. Add fresh complete medium and incubate for 9 hours.
-
Thymidine Block 2: Add thymidine again to a final concentration of 2 mM and incubate for 16-18 hours to re-arrest the cells at the G1/S boundary, leading to a more synchronized population.
-
Nocodazole Arrest: Wash the cells as in step 2. Add fresh complete medium containing nocodazole (e.g., 100 ng/mL) and incubate for 12-14 hours. This will arrest the cells in prometaphase with an active mitotic checkpoint.
-
This compound Treatment: The synchronized mitotic cells can now be treated with this compound at the desired concentration (e.g., 100 nM) for the specified duration to assess its effects on checkpoint maintenance.
Figure 2: Experimental Workflow for Cell Synchronization. This diagram outlines the key steps for synchronizing cultured cells in mitosis to study the effects of this compound on the mitotic checkpoint.
In Vitro Kinase Assay
To determine the IC50 of this compound against various kinases, a radiometric in vitro kinase assay can be employed.
Protocol:
-
Reaction Mixture: Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Enzyme and Substrate: Add the recombinant kinase (e.g., Aurora B, MELK) and a suitable substrate (e.g., myelin basic protein, histone H3) to the reaction buffer.
-
Inhibitor Titration: Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. Include a DMSO control.
-
Initiate Reaction: Start the kinase reaction by adding ATP mix containing [γ-32P]ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Detection: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
Quantification: Quantify the band intensities and calculate the IC50 value using appropriate software.
Immunoprecipitation of the Mitotic Checkpoint Complex
To assess the integrity of the MCC, co-immunoprecipitation of its components can be performed.
Protocol:
-
Cell Lysis: Lyse synchronized mitotic cells (treated with DMSO or this compound) in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against an MCC component (e.g., anti-BUBR1) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against other MCC components (e.g., MAD2, CDC20).
Immunofluorescence for Aurora B Localization
To visualize the localization of Aurora B, immunofluorescence microscopy is used.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and synchronize them in mitosis as described in section 4.1. Treat with DMSO or this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against Aurora B overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Stain the DNA with DAPI and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a fluorescence microscope.
Conclusion and Future Directions
This compound is a compelling anti-cancer agent with a more intricate mechanism of action than initially perceived. Its ability to abrogate the mitotic checkpoint is not a consequence of MELK inhibition but rather a result of its off-target activity against a panel of crucial mitotic kinases, including Aurora B, BUB1, and Haspin. This multi-targeted assault on the mitotic machinery leads to a catastrophic failure in chromosome segregation, ultimately inducing cell death in cancer cells.
For researchers and drug development professionals, this dual activity presents both opportunities and challenges. The broad-spectrum kinase inhibition may contribute to its potent anti-tumor efficacy but also raises concerns about potential off-target toxicities. A thorough understanding of this compound's complete target profile is paramount for its rational clinical development.
Future research should focus on:
-
Deconvoluting the precise contribution of each inhibited kinase to the overall anti-mitotic and anti-cancer effects of this compound.
-
Identifying biomarkers that can predict sensitivity to this compound based on the expression and activity of its various targets.
-
Designing second-generation inhibitors with a more refined selectivity profile to either enhance efficacy by targeting multiple key nodes or to reduce toxicity by avoiding specific off-targets.
References
- 1. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound | MELK | TargetMol [targetmol.com]
- 5. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Otssp167 in Inducing Apoptosis and Cell Cycle Arrest
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This technical guide elucidates the mechanisms of action of Otssp167, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), with a specific focus on its roles in inducing programmed cell death (apoptosis) and cell cycle arrest in cancer cells. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from various studies, and detailed experimental protocols.
Introduction: this compound and its Target, MELK
This compound (also known as OTS167) is an orally available, small-molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK)[1]. MELK is a serine/threonine kinase that is highly upregulated in a multitude of cancer types and is typically absent in normal, healthy adult tissues, with the exception of male germ cells[1][2]. This expression pattern classifies MELK as an onco-testis antigen, making it an attractive target for cancer therapy[2][3][4]. Overexpression of MELK is often correlated with poor prognosis and is implicated in cancer cell survival, proliferation, invasiveness, and the maintenance of cancer stem cells[1][5][6].
This compound exerts its potent anti-neoplastic activity by binding to and inhibiting the kinase activity of MELK[1][7]. This inhibition prevents the phosphorylation of downstream substrates, disrupting critical cellular processes and ultimately leading to tumor cell death and the suppression of tumor growth[1]. Preclinical studies have demonstrated its efficacy in a wide range of cancers, including breast, lung, prostate, pancreas, neuroblastoma, and various hematological malignancies[6][8][9][10]. This compound is currently being evaluated in clinical trials for solid tumors and leukemia[5][6][9].
Core Mechanisms of Action: Apoptosis and Cell Cycle Arrest
The primary anti-tumor effects of this compound are mediated through the induction of two key cellular processes: apoptosis and cell cycle arrest. By inhibiting MELK, this compound triggers a cascade of molecular events that halt the proliferation of cancer cells and mark them for destruction.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a variety of cancer cell lines. The mechanism involves the activation of the intrinsic caspase cascade, a hallmark of programmed cell death.
-
Key Molecular Events:
-
Caspase Activation: Treatment with this compound leads to a significant increase in the activity of initiator and executioner caspases, such as Caspase-3 and Caspase-7[11][12].
-
PARP Cleavage: Activated Caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleaved PARP is a well-established marker of apoptosis[5][8][12].
-
Modulation of Bcl-2 Family Proteins: this compound has been shown to downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, shifting the cellular balance towards apoptosis[11].
-
Upregulation of p53: In some cellular contexts, this compound can upregulate the tumor suppressor protein p53, which plays a crucial role in initiating apoptosis[6][11].
-
Induction of Cell Cycle Arrest
This compound effectively halts the progression of the cell cycle, primarily at the G1/S or G2/M checkpoints, depending on the cancer type. This arrest prevents cancer cells from replicating their DNA and dividing.
-
Key Molecular Events:
-
G2/M Phase Arrest: In many cancer types, including neuroblastoma, T-cell acute lymphoblastic leukemia (T-ALL), and glioblastoma, this compound induces arrest at the G2/M phase[8][10][13]. This is often associated with:
-
G1/S Phase Arrest: In bladder cancer, this compound has been shown to cause cell cycle arrest at the G1/S transition[14]. This effect is mediated by the activation of the ATM/CHK2/p53 pathway, leading to the upregulation of the CDK inhibitor p21[14].
-
Downregulation of FOXM1: MELK is known to phosphorylate and activate the transcription factor FOXM1, a key regulator of G2/M transition genes. This compound treatment leads to decreased phosphorylation and expression of FOXM1, contributing to cell cycle arrest[6][8].
-
Signaling Pathways Modulated by this compound
The inhibition of MELK by this compound impacts several critical signaling pathways that govern cell survival, proliferation, and division. While MELK is its primary target, studies suggest this compound can have off-target effects on other mitotic kinases, potentially contributing to its efficacy[9][15].
Key Signaling Pathways:
-
MELK -> FOXM1 -> G2/M Progression: this compound directly inhibits MELK, preventing the activation of the FOXM1 signaling pathway. This downregulates key mitotic genes like Cyclin B1 and CDK1, leading to G2/M arrest[6][8].
-
ATM/CHK2/p53 -> p21 -> G1/S Arrest: In bladder cancer, this compound treatment activates the DNA damage response pathway involving ATM and CHK2, which in turn stabilizes and activates p53. Activated p53 induces the expression of p21, a potent inhibitor of Cyclin D1/CDK2, causing G1/S arrest[14].
-
MAP2K7-JNK Pathway: In T-ALL, this compound has been shown to inhibit the MAP2K7-JNK pathway, which is aberrantly activated in this leukemia. This inhibition contributes to the induction of apoptosis and cell cycle arrest[10][13][16].
-
PI3K/AKT and MAPK/ERK Pathways: this compound treatment can lead to reduced phosphorylation of key survival kinases like AKT and ERK1/2 in certain cancer cells, further promoting apoptosis[6][8].
-
Inhibition of Other Mitotic Kinases: this compound has been reported to have inhibitory effects on other kinases crucial for mitosis, such as Aurora B, BUB1, and Haspin. This can lead to defects in the mitotic checkpoint, chromosome misalignment, and ultimately, cell death[9][15].
Visualizations: Signaling Pathways and Workflows
Diagram 1: this compound-Induced G2/M Arrest via MELK/FOXM1 Inhibition
Caption: this compound inhibits MELK, blocking FOXM1 activation and G2/M progression.
Diagram 2: this compound-Induced G1/S Arrest via ATM/CHK2/p53 Pathway
Caption: this compound induces G1/S arrest by activating the ATM/CHK2/p53/p21 pathway.
Diagram 3: General Apoptosis Induction Pathway by this compound
Caption: this compound promotes apoptosis by inhibiting MELK and activating caspases.
Diagram 4: Experimental Workflow for Assessing this compound Efficacy
Caption: Standard workflow for evaluating the anti-cancer effects of this compound.
Quantitative Data Presentation
The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from published studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~10-15 | [10] |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~10-20 | [10] |
| DND-41 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~30-50 | [10] |
| JURKAT | T-cell Acute Lymphoblastic Leukemia (T-ALL) | > 50 | [10] |
| SUDHL2 | Diffuse Large B-cell Lymphoma (DLBCL) | Dose-dependent inhibition | [11] |
| HBL1 | Diffuse Large B-cell Lymphoma (DLBCL) | Dose-dependent inhibition | [11] |
| RI-1 | Diffuse Large B-cell Lymphoma (DLBCL) | ~6 | [12] |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma (DLBCL) | ~30 | [12] |
| Neuroblastoma (Panel) | Neuroblastoma | Dose-dependent inhibition | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Dose-dependent inhibition | [5] |
| SUM-159 | Triple-Negative Breast Cancer (TNBC) | Dose-dependent inhibition | [5] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound
| Cell Line | Treatment | Apoptosis Induction (Fold Change vs. Control) | Cell Cycle Arrest Phase | Reference(s) |
| T-ALL Panel | 15 nM or 50 nM for 48h | 2-7 fold increase | G2/M | [8][10] |
| SUDHL2 | Dose-dependent | Significant increase (P < 0.001) | Not specified | [11] |
| HBL1 | Dose-dependent | Significant increase (P < 0.001) | Not specified | [11] |
| CLL Cells | Dose-dependent | Enhanced apoptosis | G2/M | [6] |
| T24 | Dose-dependent, 48h | Not specified | G1/S | [14] |
| UMUC3 | Dose-dependent, 48h | Not specified | G1/S | [14] |
| GBM Cells | Dose-dependent | Not specified | G2/M | [8] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (CCK-8/WST-8 Assay)
This assay measures cell proliferation and cytotoxicity based on the reduction of a tetrazolium salt (WST-8) by cellular dehydrogenases to produce a colored formazan product.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value using non-linear regression analysis[10].
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer[10][11]. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol (Step 1 & 2).
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated using appropriate software[10].
Western Blotting
This technique is used to detect specific proteins in a sample and assess changes in their expression or phosphorylation status.
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MELK, cleaved PARP, Cyclin B1, p-AKT, β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[5][11][12].
Conclusion
This compound is a promising anti-cancer agent that effectively targets the onco-testis antigen MELK. Its mechanism of action is primarily driven by the potent induction of caspase-mediated apoptosis and cell cycle arrest at either the G1/S or G2/M checkpoint, depending on the cellular context. By disrupting key signaling pathways such as the MELK/FOXM1, ATM/p53, and MAP2K7-JNK axes, this compound demonstrates significant anti-proliferative and cytotoxic effects across a broad spectrum of malignancies. The comprehensive data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals investigating the therapeutic potential of MELK inhibition. Further research and ongoing clinical trials will continue to delineate the full clinical utility of this compound in cancer treatment.
References
- 1. Facebook [cancer.gov]
- 2. Cancer/testis antigens - Wikipedia [en.wikipedia.org]
- 3. Oncogenic cancer/testis antigens: prime candidates for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer testis antigens: A new paradigm for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide effects of MELK-inhibitor in triple-negative breast cancer cells indicate context-dependent response with p53 as a key determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of maternal embryonic leucine zipper kinase with this compound displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Effect of MELK Inhibitor this compound on Diffuse Large B-Cell Lymphoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. Inhibition of MELK produces potential anti‐tumour effects in bladder cancer by inducing G1/S cell cycle arrest via the ATM/CHK2/p53 pathway - ProQuest [proquest.com]
- 15. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 16. ashpublications.org [ashpublications.org]
The Impact of OTS167 (Onvansertib) on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OTS167, also known as onvansertib, is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression. Emerging research has highlighted its significant impact on the tumor microenvironment (TME), extending beyond its direct cytotoxic effects on cancer cells. This technical guide provides an in-depth analysis of OTS167's mechanisms of action within the TME, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways and workflows. The evidence presented herein underscores the potential of OTS167 as a multifaceted therapeutic agent that not only targets tumor cell proliferation but also modulates the intricate cellular and molecular landscape of the TME to potentiate anti-tumor immunity.
Introduction to OTS167 and the Tumor Microenvironment
The tumor microenvironment is a complex ecosystem comprising cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix. This environment plays a critical role in tumor progression, metastasis, and response to therapy. OTS167 (onvansertib) is a small molecule inhibitor that targets PLK1, a serine/threonine kinase overexpressed in numerous cancers and associated with poor prognosis[1]. By inhibiting PLK1, onvansertib disrupts cell division, leading to mitotic arrest and apoptosis in cancer cells[2][3]. Beyond this primary mechanism, onvansertib remodels the TME through various interconnected processes, including the induction of immunogenic cell death (ICD), modulation of immune cell populations, and potential effects on other stromal components.
Quantitative Data on OTS167's Activity
The efficacy of OTS167, both as a monotherapy and in combination, has been evaluated in numerous preclinical and clinical studies. This section summarizes the key quantitative findings.
Preclinical Activity
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Adenocarcinoma | < 10 | [4] |
| PC-9 | Lung Adenocarcinoma | < 10 | [4] |
| HCT116 | Colon Adenocarcinoma | 2 | [5] |
| AmL-NS8 | Acute Myeloid Leukemia | 36 | [5] |
| A2780 | Ovarian Cancer | 42 | [6] |
| MCAS | Mucinous Ovarian Cancer | Not specified, active at nanomolar concentrations | [7] |
| EFO27 | Mucinous Ovarian Cancer | Not specified, active at nanomolar concentrations | [7] |
| JHOM1 | Mucinous Ovarian Cancer | Not specified, active at nanomolar concentrations | [7] |
| Glioblastoma Cell Lines (6) | Glioblastoma | 100-200 | [8] |
| SCLC Cell Lines (11) | Small Cell Lung Cancer | < 10 | [9] |
Note: IC50 values can vary depending on the assay conditions.
| Xenograft Model | Cancer Type | OTS167 Dose | Tumor Growth Inhibition (TGI) | Reference |
| A549 | Lung Adenocarcinoma | 2 mg/kg | 27% | [10] |
| A549 | Lung Adenocarcinoma | 12 mg/kg | 88% | [10] |
| A549 | Lung Adenocarcinoma | 25 mg/kg | 117% (regression) | [10] |
| MDA-MB-231 | Breast Cancer | 12 mg/kg | 51% | [10] |
| MDA-MB-231 | Breast Cancer | 25 mg/kg | 66% | [10] |
| HCT116 | Colon Adenocarcinoma | 60 mg/kg (p.o.) | 79% | [5] |
| A549 | Lung Adenocarcinoma | 60 mg/kg (p.o.) | Significant reduction in tumor growth and weight | [4] |
Clinical Efficacy in Metastatic Colorectal Cancer (mCRC)
| Efficacy Endpoint | All Patients (N=53) | Bevacizumab-Naïve (n=13) | Bevacizumab-Exposed (n=40) | Reference |
| Objective Response Rate (ORR) | 26.4% | 76.9% | 10.0% | [11][12] |
| Median Progression-Free Survival (PFS) | 8.4 months | 14.9 months | 6.6 months | [11][12] |
| Median Duration of Response (DOR) | 11.7 months | Not Reached | Not Reported | [11][12] |
| Disease Control Rate (DCR) | 92.5% | Not Reported | Not Reported | [11] |
| Treatment Arm | Objective Response Rate (ORR) | Number of Patients (n) | Reference |
| SOC alone | 33% | 9 | [2] |
| Onvansertib (20 mg) + SOC | 50% | 10 | [2] |
| Onvansertib (30 mg) + SOC | 64% | 11 | [2] |
| All Onvansertib-treated | 57% | 21 | [2] |
Core Mechanisms of Action in the Tumor Microenvironment
OTS167 impacts the TME through several interconnected mechanisms, primarily driven by its inhibition of PLK1 and the downstream consequences on tumor cells.
Induction of Immunogenic Cell Death (ICD)
PLK1 inhibition by OTS167 has been shown to induce immunogenic cell death (ICD) in cancer cells[13]. ICD is a form of regulated cell death that triggers an adaptive immune response against tumor antigens. This process is characterized by the surface exposure of damage-associated molecular patterns (DAMPs), such as calreticulin (CRT), which act as "eat-me" signals for dendritic cells (DCs). The subsequent phagocytosis of dying tumor cells by DCs leads to antigen presentation and the priming of anti-tumor T cells.
Modulation of the MELK-FOXM1 Signaling Axis
OTS167 also inhibits Maternal Embryonic Leucine Zipper Kinase (MELK), another kinase implicated in cancer progression and stemness[8]. MELK is known to phosphorylate and activate the transcription factor Forkhead Box M1 (FOXM1)[8][14]. FOXM1, in turn, regulates the expression of genes involved in cell cycle progression and proliferation. By inhibiting MELK, OTS167 can lead to a reduction in FOXM1 activity, thereby suppressing tumor growth and potentially reducing the cancer stem cell population[10].
Downregulation of the AKT/mTOR Pathway
Preclinical studies have shown that OTS167 treatment can lead to a decrease in the phosphorylation of AKT and downstream effectors like mTOR[8][14]. The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its inhibition by OTS167 further contributes to the anti-tumor effects of the drug.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of OTS167 on the tumor microenvironment.
Flow Cytometry for Tumor-Infiltrating Immune Cells
This protocol outlines the steps for preparing a single-cell suspension from solid tumors and subsequent analysis of immune cell populations by multi-color flow cytometry[15][16].
Materials:
-
Tumor tissue
-
RPMI 1640 medium
-
Collagenase IV, Hyaluronidase, DNase I
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11c, F4/80)
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer
Procedure:
-
Tissue Dissociation:
-
Mince the tumor tissue into small pieces (1-2 mm) in a petri dish containing RPMI 1640.
-
Transfer the minced tissue to a 50 mL conical tube and add digestion buffer (RPMI 1640 with Collagenase IV, Hyaluronidase, and DNase I).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Stop the digestion by adding RPMI 1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Red Blood Cell Lysis:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the pellet in ACK lysis buffer and incubate for 5 minutes at room temperature.
-
Neutralize the lysis buffer with FACS buffer and centrifuge again.
-
-
Staining:
-
Resuspend the cell pellet in FACS buffer and count the viable cells.
-
Block Fc receptors by incubating the cells with anti-CD16/32 antibody for 10-15 minutes on ice.
-
Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
If intracellular staining is required, proceed with a fixation and permeabilization kit according to the manufacturer's instructions.
-
Resuspend the final cell pellet in FACS buffer containing a viability dye.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo), gating on live, single cells, and then identifying specific immune cell populations based on marker expression.
-
Western Blotting
This protocol describes the detection of specific proteins (e.g., PLK1, p-AKT, FOXM1) in cell lysates[17][18][19].
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Immunohistochemistry (IHC)
This protocol is for the detection of protein expression (e.g., CD8) in formalin-fixed, paraffin-embedded (FFPE) tumor tissues[20].
Materials:
-
FFPE tumor sections on slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody (e.g., anti-CD8)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate the sections through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a microwave or pressure cooker).
-
-
Staining:
-
Quench endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding sites with blocking buffer.
-
Incubate with the primary antibody.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with streptavidin-HRP.
-
-
Visualization and Counterstaining:
-
Develop the signal with DAB substrate, which produces a brown precipitate.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections and mount with a coverslip.
-
Conclusion and Future Directions
OTS167 (onvansertib) demonstrates a multifaceted impact on the tumor microenvironment. Its primary activity as a PLK1 inhibitor leads to direct tumor cell killing, while its ability to induce immunogenic cell death has the potential to stimulate a robust anti-tumor immune response. Furthermore, its inhibitory effects on the MELK-FOXM1 and AKT/mTOR signaling pathways provide additional mechanisms for its anti-cancer activity. The compelling clinical data, particularly in bevacizumab-naïve mCRC patients, highlight the potential of onvansertib as a valuable component of combination therapies.
Future research should focus on further elucidating the complex interplay between OTS167 and various components of the TME. Investigating the optimal combination partners and treatment sequencing to maximize the immunomodulatory effects of onvansertib will be crucial. Moreover, the identification of predictive biomarkers beyond KRAS mutation status could help to identify patient populations most likely to benefit from this promising therapeutic agent. The continued exploration of OTS167's impact on the TME will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. The Polo-like kinase 1 inhibitor onvansertib represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Facebook [cancer.gov]
- 4. Onvansertib inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Preclinical evaluation of biomarkers associated with antitumor activity of MELK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Onvansertib in Combination With Chemotherapy and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Single-Arm, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PLK1 Inhibition Induces Immunogenic Cell Death and Enhances Immunity against NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Multi-parametric flow cytometry staining procedure for analyzing tumor-infiltrating immune cells following oncolytic herpes simplex virus immunotherapy in intracranial glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer [bio-protocol.org]
- 17. origene.com [origene.com]
- 18. addgene.org [addgene.org]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
An In-depth Technical Guide to Otssp167: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otssp167, also known as OTS167, is a potent, orally bioavailable small molecule inhibitor primarily targeting Maternal Embryonic Leucine Zipper Kinase (MELK). MELK is a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, proliferation, and apoptosis, and its overexpression is correlated with poor prognosis in several human cancers. This compound has demonstrated significant anti-neoplastic activity in a range of preclinical cancer models. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols for the investigation of this compound.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic compound with a complex heterocyclic structure. Its chemical identity and key physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1-(6-(3,5-dichloro-4-hydroxyphenyl)-4-(((1r,4r)-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)ethanone hydrochloride | [1] |
| Chemical Formula | C₂₅H₂₉Cl₃N₄O₂ | [1] |
| Molecular Weight | 523.88 g/mol | [1] |
| CAS Number | 1431698-10-0 (HCl salt), 1431697-89-0 (free base) | [1][2] |
| SMILES | CC(C1=C(N[C@H]2CC--INVALID-LINK--CC2)C3=NC(C4=CC(Cl)=C(O)C(Cl)=C4)=CC=C3N=C1)=O.[H]Cl | [1] |
| InChI Key | XDGWHISAOWEFML-BFLZMHAMSA-N | [1] |
| Solubility | DMSO: 30 mg/mLEthanol: 1 mg/mLDMF: 10 mg/mLDMSO:PBS (pH 7.2) (1:9): 0.1 mg/mLWater: 7.14 mg/mL (HCl salt, with sonication) | [3][4] |
| Appearance | Crystalline solid | [5] |
Pharmacological Properties and Mechanism of Action
This compound is a highly potent, ATP-competitive inhibitor of MELK kinase.[6] However, it also exhibits activity against other kinases, contributing to its overall cellular effects.
On-Target Activity: MELK Inhibition
This compound potently inhibits MELK with a very low IC50 value. This inhibition disrupts downstream signaling pathways regulated by MELK, leading to anti-proliferative and apoptotic effects in cancer cells where MELK is overexpressed.
Off-Target Activities
Subsequent research has revealed that this compound also inhibits other kinases, which may contribute to its anti-cancer efficacy and should be considered in experimental design and data interpretation.
| Target Kinase | IC50 | Reference |
| MELK | 0.41 nM | [6][7] |
| MAP2K7 | 160 nM | [1] |
| Aurora B | ~25 nM | [8] |
| BUB1 | Inhibition observed | [1][6] |
| Haspin | Inhibition observed | [1][6] |
In Vitro Anti-proliferative Activity
This compound has demonstrated potent growth-inhibitory effects across a variety of human cancer cell lines.
| Cell Line | Cancer Type | IC50 | Reference |
| A549 | Lung | 6.7 nM | [2][8] |
| T47D | Breast | 4.3 nM | [2][8] |
| DU4475 | Breast | 2.3 nM | [2][8] |
| 22Rv1 | Prostate | 6.0 nM | [2][8] |
| HT1197 | Bladder | 97 nM | [2][8] |
| KOPT-K1 | T-ALL | 10 nM | [7] |
| DND-41 | T-ALL | 57 nM | [7] |
In Vivo Activity and Bioavailability
This compound is orally bioavailable and has shown significant tumor growth inhibition in xenograft models of various cancers, including breast, lung, prostate, and pancreas.[9] For instance, in an MDA-MB-231 breast cancer xenograft model, intravenous administration of 20 mg/kg resulted in a 73% tumor growth inhibition (TGI), while oral administration of 10 mg/kg once daily led to a 72% TGI.[10] While specific pharmacokinetic parameters are not extensively published, its high oral bioavailability has been noted.[9]
Signaling Pathways and Cellular Mechanisms
This compound impacts several critical signaling pathways involved in cell proliferation, survival, and cell cycle control.
MELK Signaling Pathway
This compound directly inhibits the kinase activity of MELK, preventing the phosphorylation of its downstream substrates. This is the primary mechanism of action attributed to the compound.
Caption: this compound inhibits MELK, preventing downstream signaling.
Abrogation of the Mitotic Checkpoint
This compound has been shown to abrogate the mitotic checkpoint, leading to mitotic exit even in the presence of microtubule inhibitors.[1][6] This effect is attributed to its off-target inhibition of key mitotic kinases.
Caption: this compound's off-target effects lead to mitotic checkpoint abrogation.
Inhibition of MAP2K7-JNK and mTOR/NOTCH1 Pathways
In T-cell acute lymphoblastic leukemia (T-ALL), this compound has been shown to inhibit the MAP2K7-JNK pathway, as well as the mTOR and NOTCH1 survival pathways.[1]
Caption: this compound inhibits multiple signaling pathways in T-ALL.
Experimental Protocols
In Vitro MELK Kinase Assay[10]
This protocol describes a radiometric assay to measure the kinase activity of recombinant MELK and its inhibition by this compound.
Materials:
-
Recombinant MELK protein (0.4 µg)
-
Substrate (e.g., myelin basic protein, 5 µg)
-
Kinase Buffer: 30 mM Tris-HCl (pH 7.5), 10 mM DTT, 40 mM NaF, 10 mM MgCl₂, 0.1 mM EGTA
-
50 µM "cold" ATP
-
[γ-³²P]ATP (10 µCi)
-
This compound (dissolved in DMSO)
-
SDS sample buffer
-
SDS-PAGE apparatus and reagents
-
Phosphor screen or autoradiography film
Procedure:
-
Prepare the kinase reaction mixture in a final volume of 20 µL by combining the kinase buffer, recombinant MELK protein, and substrate.
-
Add this compound (e.g., final concentration of 10 nM) or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubate the mixture for a suitable duration (e.g., 10-30 minutes) at 30°C.
-
Initiate the kinase reaction by adding the ATP mix (cold ATP and [γ-³²P]ATP).
-
Incubate the reaction for 30 minutes at 30°C.
-
Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to detect the incorporation of ³²P into the substrate.
-
Quantify the band intensities to determine the extent of inhibition.
Caption: Workflow for the in vitro MELK kinase assay.
Cell Viability Assay[7]
This protocol outlines a method to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis[7]
This protocol is for detecting changes in protein expression and phosphorylation in cells treated with this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE apparatus and reagents
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against MELK, p-AKT, total AKT, cleaved PARP, etc.)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping.
-
Incubate the lysate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in SDS sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
Conclusion
This compound is a promising anti-cancer agent with a well-defined primary target, MELK, and known off-target activities that likely contribute to its efficacy. Its oral bioavailability and potent in vivo activity make it a compelling candidate for further drug development. The information and protocols provided in this guide are intended to facilitate further research into the mechanisms of action and therapeutic potential of this compound. Researchers should consider its polypharmacological profile when designing experiments and interpreting results.
References
- 1. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 7. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols: Otssp167 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otssp167 is a potent, ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, apoptosis, and cancer cell proliferation.[1][2] With a reported IC50 value of 0.41 nM against MELK, this compound serves as a critical tool for studying MELK function and as a potential therapeutic agent.[3][4] This document provides detailed protocols for performing in vitro kinase assays to evaluate the inhibitory activity of this compound against MELK and other kinases, summarizes key quantitative data, and illustrates the relevant signaling pathway and experimental workflows.
Introduction to MELK Signaling
Maternal Embryonic Leucine Zipper Kinase (MELK) is a key regulator in several signaling cascades crucial for cell proliferation and survival. It is known to be overexpressed in a variety of human cancers, making it an attractive target for cancer therapy. MELK exerts its function by phosphorylating a range of downstream substrates. For instance, MELK can phosphorylate and activate the transcription factor FOXM1, which in turn promotes the expression of mitotic regulators like CDC25B, Aurora B, and Survivin. Additionally, MELK has been shown to interact with and regulate the p53 pathway and is involved in the NF-κB signaling pathway through the phosphorylation of SQSTM1.
References
- 1. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MELK Antibody | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Otssp167 cell culture working concentration and treatment duration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otssp167 is a potent, orally bioavailable small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase overexpressed in various human cancers and implicated in tumor progression and the maintenance of cancer stem cells.[1][2] These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments, including recommended working concentrations, treatment durations, and detailed protocols for key cellular assays. While this compound is a potent MELK inhibitor, it's important to note that it can also exhibit off-target activity against other kinases, such as Aurora B, BUB1, and Haspin, which should be considered when interpreting results.[3]
Data Presentation: Working Concentrations and Treatment Durations
The optimal working concentration and treatment duration for this compound are cell-line dependent. The following tables summarize reported IC50 values and experimental conditions for various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| A549 | Lung Cancer | 6.7 | 72 hours[4][5] |
| T47D | Breast Cancer | 4.3 | 72 hours[4][5] |
| DU4475 | Breast Cancer | 2.3 | 72 hours[4][5] |
| 22Rv1 | Prostate Cancer | 6.0 | 72 hours[4][5] |
| HT1197 | Bladder Cancer | 97 | 72 hours[5] |
| T24 | Bladder Cancer | 26.74 ± 0.13 | Not Specified[6] |
| UMUC3 | Bladder Cancer | 34.88 ± 0.21 | Not Specified[6] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 10 - 50 | 48 hours[7][8] |
| RI-1 | ABC-DLBCL | ~6 | 48 hours[9] |
| SU-DHL-6 | GCB-DLBCL | ~30 | 48 hours[9] |
Table 2: Recommended Working Concentrations and Durations for Specific Assays
| Assay | Cell Line(s) | Concentration Range | Treatment Duration |
| Cell Viability / Proliferation | Various | 5 - 100 nM | 48 - 72 hours[4][7][9] |
| Apoptosis Assay (Annexin V) | T-ALL cell lines | 15 nM | 48 hours[7] |
| Cell Cycle Analysis | T-ALL cell lines, NB cell lines | 15 nM - 50 nM | 48 hours[7][10] |
| Western Blotting (Phospho-protein analysis) | SGC7901, NB cell lines | 100 nM - 1 µM | 1 - 2 hours[5] |
| Mammosphere Formation Assay | Breast cancer cells | Not Specified | Not Specified[4] |
| In vitro Kinase Assay | Recombinant MELK | 10 nM | 30 minutes[2][4][5][11] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Using Cell Counting Kit-8)
This protocol is adapted from methodologies used in studies investigating this compound.[5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the treatment period (e.g., 1x10³ to 6x10³ cells per well).[5]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[4][7][9]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V Staining)
This protocol is based on the methodology described for T-ALL cell lines.[7]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture cells with the desired concentration of this compound (e.g., 15 nM) or vehicle control for 48 hours.[7]
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is adapted from studies on T-ALL cell lines.[7]
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound (e.g., 15-50 nM) or vehicle for 48 hours.[7]
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Visualization of Signaling Pathways and Workflows
MELK Signaling Pathway Inhibition by this compound
Maternal Embryonic Leucine Zipper Kinase (MELK) is a key regulator of various cellular processes, including cell cycle progression, proliferation, and apoptosis.[12][13] this compound acts as a potent inhibitor of MELK, thereby disrupting its downstream signaling cascades. One of the critical downstream targets of MELK is the transcription factor FOXM1.[14][15] MELK phosphorylates and activates FOXM1, which in turn promotes the expression of genes essential for mitosis, such as PLK1, Cyclin B1, and Aurora B.[14] By inhibiting MELK, this compound prevents the activation of FOXM1, leading to cell cycle arrest and apoptosis.[16] Additionally, MELK has been shown to influence other survival pathways, including the mTOR and NOTCH1 pathways.[7]
Caption: this compound inhibits MELK, blocking downstream signaling to FOXM1 and other pathways.
General Experimental Workflow for In Vitro Evaluation of this compound
The following diagram outlines a typical workflow for assessing the in vitro effects of this compound on cancer cell lines. This workflow starts with initial cell culture and dose-response studies, followed by more specific functional assays to elucidate the mechanism of action.
References
- 1. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 2. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | MELK | TargetMol [targetmol.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Maternal embryonic leucine zipper kinase (MELK): a novel regulator in cell cycle control, embryonic development, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Maternal Embryonic Leucine Zipper Kinase Promotes Tumor Growth and Metastasis via Stimulating FOXM1 Signaling in Esophageal Squamous Cell Carcinoma [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Inhibition of maternal embryonic leucine zipper kinase with this compound displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing Otssp167 stock solution and solubility in DMSO
Application Notes and Protocols for Otssp167
Topic: Preparing this compound Stock Solution and its Solubility in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, orally available small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with an IC50 value of 0.41 nM.[1][2] MELK is a serine/threonine kinase that is overexpressed in various cancers and is implicated in cancer stem cell survival, proliferation, and invasion.[3][4] this compound has demonstrated significant anti-tumor activity in preclinical models of breast, lung, prostate, and pancreatic cancers.[2][5] The compound has also been shown to have off-target activity against other mitotic kinases such as Aurora B, BUB1, and Haspin, which may contribute to its mechanism of action by abrogating the mitotic checkpoint.[5][6] These application notes provide detailed protocols for the preparation of this compound stock solutions, with a focus on its solubility in Dimethyl Sulfoxide (DMSO), and information on its mechanism of action.
Physicochemical and Solubility Data
Proper preparation of stock solutions is critical for accurate and reproducible experimental results. The following tables summarize the key properties of this compound and its solubility in various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 487.42 g/mol |
| Molecular Formula | C₂₅H₂₈Cl₂N₄O₂ |
| CAS Number | 1431697-89-0 (free base) |
| Appearance | Yellow solid |
| Purity | >98% (typical) |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 7.22 mg/mL (14.81 mM)[3] Up to 30 mg/mL (hydrochloride salt)[7] | Sonication is recommended to aid dissolution.[3] Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| Water | < 1 mg/mL | Considered insoluble or only slightly soluble.[3] |
| Ethanol | 1 mg/mL (hydrochloride salt)[7] | Limited solubility. |
| DMF | 10 mg/mL (hydrochloride salt)[7] | |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL (hydrochloride salt)[7] | Useful for preparing final dilutions for aqueous-based assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro experiments.
Materials:
-
This compound powder (free base, MW: 487.42)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-weighing and Calculation:
-
Accurately weigh out 1 mg of this compound powder. To minimize handling of small quantities, it is advisable to weigh a larger amount (e.g., 5 mg) and scale the solvent volume accordingly.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For 1 mg of this compound:
-
Volume (L) = 0.001 g / (487.42 g/mol x 0.010 mol/L) = 0.000205 L
-
Volume = 205 µL
-
-
-
-
Dissolution:
-
Aseptically add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
-
Aiding Dissolution (if necessary):
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots as recommended in Table 3.
-
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[3] |
| In DMSO | -80°C | Up to 1 year[3] (Up to 2 years for hydrochloride salt)[8] |
| In DMSO | -20°C | Up to 1 month[1] (Up to 1 year for hydrochloride salt)[8] |
Visualizations
Signaling Pathway
This compound is a potent inhibitor of MELK, but it also affects other kinases crucial for the spindle assembly checkpoint (SAC), a key signaling pathway that ensures the fidelity of chromosome segregation during mitosis. The diagram below illustrates the simplified SAC pathway and highlights the targets of this compound.
Caption: this compound inhibits MELK and other mitotic kinases like BUB1, disrupting the spindle assembly checkpoint.
Experimental Workflow
The following diagram outlines the key steps for preparing a stock solution of this compound.
Caption: Workflow for preparing an this compound stock solution in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | MELK | TargetMol [targetmol.com]
- 4. MELK Inhibitor this compound Reduces Multiple Myeloma Bone Disease - LKT Labs [lktlabs.com]
- 5. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 6. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of Otssp167-Mediated Target Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otssp167 is a potent, orally bioavailable small molecule inhibitor primarily targeting Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in various cancers.[1] Emerging research indicates that this compound also exhibits inhibitory activity against other kinases, including Aurora B, BUB1, Haspin, and MAP2K7, expanding its potential mechanisms of action.[2][3] This multifaceted inhibition disrupts key cellular processes such as mitosis, cell cycle progression, and survival signaling pathways.
These application notes provide a detailed protocol for utilizing Western blotting to investigate the effects of this compound on the phosphorylation of its direct and downstream targets. Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess changes in protein phosphorylation, offering valuable insights into the molecular mechanisms of drug action.
Key Targets and Signaling Pathways
This compound has been shown to modulate the phosphorylation status of several key proteins involved in critical cancer-related signaling pathways.
Primary Target:
-
MELK: this compound is a highly potent inhibitor of MELK.[4]
Key Off-Targets:
-
Aurora B Kinase: Inhibition of Aurora B by this compound can lead to defects in chromosome segregation and cytokinesis.[2][3]
-
MAP2K7 (MKK7): Inhibition of this kinase can impact the JNK signaling pathway.[5]
Downstream Signaling Pathways and Substrates:
-
AKT/mTOR Pathway: this compound has been observed to decrease the phosphorylation of AKT and the downstream effector S6 ribosomal protein.[6]
-
FOXM1 Signaling: The phosphorylation and transcriptional activity of FOXM1, a key regulator of cell cycle progression, are inhibited by this compound.[6]
-
JNK Pathway: this compound can inhibit the phosphorylation of JNK and its substrate, ATF2.[5]
-
Cell Cycle Regulation: A reduction in the phosphorylation of Retinoblastoma (Rb) protein has been reported following this compound treatment.[1]
Data Presentation: Summary of this compound Effects on Target Phosphorylation
The following tables summarize the reported effects of this compound on the phosphorylation of various target proteins as determined by Western blot analysis. The data is presented qualitatively ("Decreased") or semi-quantitatively where information is available.
| Target Protein | Phosphorylation Site | Cell Line(s) | This compound Concentration | Observed Effect on Phosphorylation | Reference(s) |
| AKT | Ser473 | U87, LN229 | Dose-dependent | Decreased | [6] |
| FOXM1 | Ser35 | GSCs | Dose-dependent | Decreased | [6] |
| Rb | Not specified | NB cell lines | Dose-dependent | Decreased | [1] |
| Aurora B | Not specified | U2932, Jeko-1 | Not specified | Decreased protein level | [4] |
| JNK | Not specified | T-ALL cell lines | 50 nM | Substantially inhibited | [5] |
| ATF2 | Not specified | T-ALL cell lines | 50 nM | Substantially inhibited | [5] |
| S6 Ribosomal Protein | Not specified | U87, LN229 | Dose-dependent | Decreased | [6] |
| Histone H3 | Ser10 | Mitotic cells | Not specified | Abolished | [2] |
| Target Protein | Total Protein Level Effect | Cell Line(s) | This compound Concentration | Observed Effect | Reference(s) |
| MELK | Total Protein | U87, LN229, SU-DHL-6, U2932, Jeko-1 | Dose-dependent | Decreased | [4][6] |
| Aurora B Kinase | Total Protein | U2932, Jeko-1 | Not specified | Decreased | [4] |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess changes in protein phosphorylation upon treatment with this compound.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a time-course experiment (e.g., 6, 12, 24, 48 hours).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for this compound treatment.
-
Incubate the cells with this compound or vehicle for the desired duration.
-
Cell Lysis and Protein Extraction
-
Aspiration and Washing: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. A common choice is RIPA buffer supplemented with:
-
1 mM PMSF
-
1X Protease Inhibitor Cocktail
-
1X Phosphatase Inhibitor Cocktail (e.g., sodium orthovanadate, sodium fluoride)
-
-
Cell Lysis:
-
Add the ice-cold lysis buffer to the cell culture plate (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).
-
Normalization: Normalize the protein concentration of all samples to ensure equal loading in the subsequent steps.
Sample Preparation for SDS-PAGE
-
Sample Dilution: Dilute the protein lysates with 4X Laemmli sample buffer to a final concentration of 1X.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Storage: Use the samples immediately or store them at -20°C.
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor the separation and transfer efficiency.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by checking the pre-stained ladder on the membrane.
-
Immunoblotting
-
Blocking:
-
Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding. For phospho-specific antibodies, 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) is often recommended over milk.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (specific for the phosphorylated target protein) in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
Detection and Analysis
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (for total protein):
-
To normalize the phospho-protein signal to the total protein level, the membrane can be stripped of the primary and secondary antibodies and then re-probed with an antibody against the total (non-phosphorylated) form of the target protein.
-
Follow a validated stripping protocol.
-
After stripping, block the membrane again and proceed with the immunoblotting steps as described above for the total protein antibody.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band.
-
Further normalize to a loading control (e.g., GAPDH or β-actin) to account for any loading inaccuracies.
-
Calculate the fold change in phosphorylation relative to the vehicle-treated control.
-
Mandatory Visualizations
Caption: this compound inhibits MELK and other kinases, leading to reduced phosphorylation of downstream targets and affecting key cellular processes.
Caption: A streamlined workflow for Western blot analysis of protein phosphorylation following this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 3. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Otssp167 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for utilizing Otssp167, a potent maternal embryonic leucine zipper kinase (MELK) inhibitor, in combination with other chemotherapy agents. The following sections detail the mechanism of action, synergistic effects observed in various cancer models, and detailed protocols for key in vitro experiments.
Introduction to this compound
This compound is a small molecule inhibitor primarily targeting MELK, a serine/threonine kinase overexpressed in a variety of human cancers and implicated in tumor progression and maintenance of cancer stem cells.[1][2] While potent against MELK (IC50: 0.41 nM), this compound also exhibits off-target activity against other mitotic kinases, including Aurora B, BUB1, and Haspin.[3][4] This multi-kinase inhibitory profile may contribute to its anti-cancer efficacy by abrogating the mitotic checkpoint, leading to mitotic catastrophe and cell death in cancer cells.[3][4] Preclinical studies have demonstrated the single-agent efficacy of this compound in suppressing tumor growth in xenograft models of breast, lung, prostate, and pancreatic cancers.[5]
The rationale for combining this compound with other chemotherapy agents stems from the potential for synergistic or additive anti-tumor effects, the ability to overcome drug resistance, and the possibility of reducing individual drug dosages to minimize toxicity.[6] This document outlines preclinical data and methodologies for combining this compound with a CDK inhibitor in adrenocortical carcinoma and with standard-of-care chemotherapeutic agents in T-cell acute lymphoblastic leukemia (T-ALL).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for evaluating its combination efficacy.
Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound combination therapy.
Combination Therapy Application Notes
This compound in Combination with a CDK Inhibitor (RGB-286638) in Adrenocortical Carcinoma (ACC)
Rationale: Both MELK and cyclin-dependent kinases (CDKs) are frequently overexpressed in ACC and are associated with poor prognosis.[6] The combination of this compound and the CDK inhibitor RGB-286638 has demonstrated synergistic anti-proliferative effects in ACC cell lines. This synergy is attributed to enhanced G2/M cell cycle arrest and increased caspase-dependent apoptosis.[6]
Quantitative Data Summary:
| Cell Line | Agent | IC50 (nM) | Combination Index (CI) |
| SW13 | This compound | ~50 | < 1 (Synergistic) |
| RGB-286638 | ~100 | ||
| NCI-H295R | This compound | ~75 | < 1 (Synergistic) |
| RGB-286638 | ~150 |
Note: IC50 values are approximate and may vary between experiments. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
This compound in Combination with Standard Chemotherapy in T-Cell Acute Lymphoblastic Leukemia (T-ALL)
Rationale: this compound has shown cytotoxic effects in T-ALL cell lines by inducing apoptosis and cell cycle arrest.[1][7] In combination with standard-of-care chemotherapy agents used in T-ALL treatment, this compound exhibits synergistic effects, suggesting its potential as an adjuvant therapy to enhance treatment response.[1][6][7]
Quantitative Data Summary:
| Cell Line | Combination | Effect |
| KOPT-K1 | This compound + Dexamethasone | Synergistic |
| This compound + L-Asparaginase | Synergistic | |
| This compound + Vincristine | Synergistic | |
| MOLT-3 | This compound + Etoposide | Synergistic |
Note: The degree of synergy can be quantified using methods like the Chou-Talalay Combination Index.
Experimental Protocols
Cell Culture
-
Culture human adrenocortical carcinoma (SW13, NCI-H295R) or T-ALL (KOPT-K1, MOLT-3) cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before initiating experiments.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination chemotherapy agent(s) in culture medium.
-
Treat the cells with single agents or combinations for 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Synergy Analysis
-
Based on the IC50 values, select a range of concentrations for both this compound and the combination agent.
-
Treat cells with the drugs at a constant ratio or in a checkerboard format.
-
Perform the cell viability assay as described above.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn. A CI value less than 1 indicates synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound, the combination agent, or the combination for 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed cells in a 6-well plate and treat with the indicated drugs for 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Western Blot Analysis
-
Treat cells with the specified drug concentrations for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, Cyclin B1, CDK1, p-AKT, total AKT, p-FOXM1, total FOXM1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
Conclusion
The preclinical data strongly suggest that this compound, in combination with other chemotherapy agents, holds promise as a therapeutic strategy for various cancers. The synergistic effects observed are often linked to enhanced cell cycle arrest and apoptosis. The protocols provided herein offer a framework for researchers to investigate and validate the efficacy of this compound combination therapies in their specific cancer models of interest. Further in vivo studies are warranted to translate these promising in vitro findings into potential clinical applications.
References
- 1. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 5. selleckchem.com [selleckchem.com]
- 6. OTS167 / OncoTherapy [delta.larvol.com]
- 7. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Otssp167 in Cancer Stem Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otssp167 is a potent, orally bioavailable small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2][3] MELK is a serine/threonine kinase that is highly expressed in various cancers and is implicated in the maintenance and proliferation of cancer stem cells (CSCs).[1][2][4] These application notes provide a comprehensive overview of the use of this compound as a tool to study and target CSCs, including its mechanism of action, protocols for key in vitro and in vivo experiments, and a summary of its effects on different cancer models.
Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of MELK.[1][5] This inhibition disrupts downstream signaling pathways crucial for CSC survival and self-renewal. Key signaling cascades affected by this compound include:
-
AKT/mTOR Pathway: this compound treatment leads to a reduction in the phosphorylation of AKT, a central regulator of cell survival and proliferation. This, in turn, inhibits the downstream effectors mTOR and S6 kinase.[4]
-
FOXM1 Pathway: The compound also suppresses the phosphorylation and transcriptional activity of Forkhead box M1 (FOXM1), a key transcription factor involved in cell cycle progression and the maintenance of stemness properties in CSCs.[4]
By dual-blocking these pathways, this compound effectively induces cell cycle arrest, apoptosis, and inhibits the self-renewal capacity of cancer stem cells.[4] Some studies also suggest that this compound may have off-target effects on other kinases, such as Aurora B kinase, at higher concentrations.[6][7]
Data Presentation
In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Cancer | 6.7 | [5][8][9] |
| T47D | Breast Cancer | 4.3 | [5][8][9] |
| DU4475 | Breast Cancer | 2.3 | [5][8][9] |
| 22Rv1 | Prostate Cancer | 6.0 | [5][8][9] |
| HT1197 | Bladder Cancer | 97 | [8] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 10 | [4] |
| DND-41 | T-cell Acute Lymphoblastic Leukemia | 57 | [4] |
| GSC1 | Glioblastoma Stem-like Cell | ~25 | [1] |
| GSC2 | Glioblastoma Stem-like Cell | ~25 | [1] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Cell Viability Assay (CCK-8 or CellTiter-Glo)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (dissolved in DMSO to create a stock solution)
-
Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[1]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) group.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or add CellTiter-Glo® reagent according to the manufacturer's instructions.[1]
-
Measure the absorbance at 450 nm for CCK-8 or luminescence for CellTiter-Glo® using a microplate reader.
-
Calculate the IC50 value using a non-linear regression analysis.[4]
Sphere Formation Assay (Mammosphere or Neurosphere)
This assay assesses the self-renewal capacity of cancer stem cells.
Materials:
-
Cancer stem cells (e.g., glioblastoma stem cells or breast cancer stem cells)
-
Stem cell medium (e.g., Neurobasal medium supplemented with B27, EGF, and bFGF for neurospheres)[1]
-
Ultra-low attachment plates (6-well or 24-well)
-
This compound
-
Microscope
Procedure:
-
Prepare a single-cell suspension of the cancer stem cells.
-
Seed the cells in ultra-low attachment plates at a low density (e.g., 500-4,000 cells/cm²) in stem cell medium.[9]
-
Add varying concentrations of this compound to the wells.
-
Incubate the plates at 37°C and 5% CO2 for 5-10 days without disturbing them.[9]
-
Count the number of spheres (mammospheres or neurospheres) with a diameter greater than 40-50 µm using a microscope.[9]
-
Calculate the sphere-forming efficiency (SFE) using the formula: (Number of spheres formed / Number of cells seeded) x 100%.
Western Blot Analysis
This protocol is to detect changes in protein expression and phosphorylation upon this compound treatment.
Materials:
-
Cancer cells or CSCs
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MELK, anti-p-AKT, anti-AKT, anti-p-FOXM1, anti-FOXM1, anti-β-actin)[1]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the desired concentration of this compound for a specified time (e.g., 24 hours).[1]
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Studies
This protocol evaluates the anti-tumor efficacy of this compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells or CSCs
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Implant cancer cells (e.g., 1 x 10^6 cells) subcutaneously or orthotopically into mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control (vehicle) groups.
-
Administer this compound at a specified dose and schedule (e.g., 10 mg/kg daily via oral gavage or intraperitoneal injection).[4][10]
-
Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
For survival studies, monitor mice until they meet a predetermined endpoint.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells
-
This compound
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a specified time (e.g., 48 hours).[4]
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.[11]
Conclusion
This compound is a valuable research tool for investigating the biology of cancer stem cells. Its potent and specific inhibition of MELK allows for the elucidation of signaling pathways critical for CSC maintenance and proliferation. The protocols outlined in these application notes provide a framework for utilizing this compound to assess its efficacy in various cancer models and to further understand the role of MELK in tumorigenesis.
References
- 1. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 4. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flow Cytometry Protocol [sigmaaldrich.com]
Application Notes and Protocols for Otssp167 in Triple-Negative Breast Cancer (TNBC) Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triple-Negative Breast Cancer (TNBC) is a particularly aggressive and challenging subtype of breast cancer, characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This absence of well-defined molecular targets limits therapeutic options, making conventional chemotherapy the standard of care, which is often associated with high rates of recurrence and metastasis.[1]
Maternal Embryonic Leucine-zipper Kinase (MELK) has emerged as a promising therapeutic target in TNBC.[1] MELK is a serine/threonine kinase that is frequently overexpressed in undifferentiated cancers, including TNBC, where its high expression levels correlate with poor patient prognosis.[1] Otssp167 (also known as OTS167) is a potent, ATP-competitive small molecule inhibitor of MELK, with a reported IC50 of 0.41 nM for the kinase.[3][4] Preclinical research has demonstrated that this compound effectively suppresses TNBC cell proliferation, invasion, and metastasis, positioning it as a valuable tool for both basic research and potential therapeutic development.[5]
These application notes provide a summary of this compound's effects on TNBC, its mechanism of action, and detailed protocols for its use in relevant preclinical experimental models.
Mechanism of Action in TNBC
This compound exerts its anti-cancer effects in TNBC through a multi-faceted mechanism primarily initiated by the inhibition of MELK.
-
Induction of Oxidative Stress: Mechanistically, this compound treatment triggers the overproduction of mitochondrial reactive oxygen species (ROS).[3] This elevation in ROS is a central mediator of its antitumor activity.
-
Dual Modulation of Signaling Pathways: The increase in ROS leads to the activation of the p38 MAPK/JNK stress-response pathways while simultaneously inhibiting the pro-metastatic FAK/ERK signaling axis.[3]
-
Cellular Outcomes: This signaling cascade results in the suppression of TNBC cell proliferation, migration, and invasion.[3] Furthermore, this compound induces apoptosis and causes cell cycle arrest, primarily in the G1 phase.[3]
-
p53 Regulation: In TNBC cells harboring mutant p53 (e.g., MDA-MB-231, SUM-159, BT-549), this compound has been shown to downregulate the mutant p53 protein, suggesting a potential mechanism involving the destabilization of this oncogenic factor.[1][6]
-
Off-Target Effects: It is important to note that some studies suggest this compound may have off-target activity against other mitotic kinases, such as Aurora B, which could contribute to its overall efficacy by abrogating the mitotic checkpoint.
Data Presentation
Table 1: In Vitro Efficacy of this compound
Summarizes the cytotoxic effects of this compound on various breast cancer cell lines after a 48-72 hour treatment period.
| Cell Line | Subtype | IC50 / EC50 (nM) | Assay Type | Reference |
| MDA-MB-231 | TNBC, Claudin-low | EC50 Calculated | MTS Assay | [1] |
| SUM-159 | TNBC, Claudin-low | EC50 Calculated | MTS Assay | [1] |
| DU4475 | Breast Carcinoma | 2.3 | Cell Counting Kit-8 | [3][4] |
| T47D | Luminal A | 4.3 | Cell Counting Kit-8 | [3][4] |
*Note: A 2017 study verified anti-proliferative effects and calculated EC50 values for MDA-MB-231 and SUM-159 cells using concentrations from 5 nM to 100 nM, indicating efficacy in the low nanomolar range, though the exact values were not reported in the abstract.[1]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Details the tumor growth inhibition effects of this compound in mouse models.
| Cell Line / Model | Mouse Strain | Dosage & Administration | Outcome | Reference |
| MDA-MB-231 | N/A | 10 mg/kg, once daily (p.o.) | 72% Tumor Growth Inhibition (TGI) | [4] |
| MDA-MB-231 | N/A | 20 mg/kg, every 2 days (i.v.) | 73% Tumor Growth Inhibition (TGI) | [4] |
| NGP (Neuroblastoma) | N/A | 10 mg/kg, once daily for 14 days | Significant tumor growth inhibition | [7] |
| A20 (Lymphoma) | Balb/c | 10 mg/kg, once daily | Significant delay in tumor growth and prolonged survival | [8] |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability / Cytotoxicity Assay (e.g., MTS or Cell Counting Kit-8)
This protocol determines the concentration of this compound required to inhibit cell growth by 50% (IC50).
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, SUM-159)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count TNBC cells. Seed 2,000–5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Adherence: Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Recommended starting range: 0.1 nM to 1 µM.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include "vehicle control" wells with the highest concentration of DMSO used.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
Assay: Add 10 µL of CCK-8 or MTS reagent to each well. Incubate for 1-3 hours at 37°C.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results on a dose-response curve to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Protein Expression
This protocol assesses the effect of this compound on the expression and phosphorylation status of key proteins in the signaling pathway.
Materials:
-
TNBC cells and 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MELK, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-mutant p53, anti-cleaved PARP, anti-Actin/Tubulin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at relevant concentrations (e.g., 1x and 5x IC50) and a vehicle control for 24-48 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (Actin or Tubulin) to normalize protein levels.
In Vivo Tumor Xenograft Study
This protocol provides a general guideline for assessing the anti-tumor efficacy of this compound in a mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
TNBC cells (e.g., 1-5 x 10^6 MDA-MB-231 cells) mixed with Matrigel
-
This compound formulation for oral (p.o.) or intravenous (i.v.) administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject TNBC cells into the flank of each mouse.
-
Tumor Growth: Monitor mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound 10 mg/kg p.o.).
-
Treatment: Administer this compound or vehicle according to the planned schedule (e.g., daily).[4][7]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a set duration.
-
Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage. Tumors can be used for subsequent analysis (e.g., western blot, immunohistochemistry).
References
- 1. Genome-wide effects of MELK-inhibitor in triple-negative breast cancer cells indicate context-dependent response with p53 as a key determinant | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. [18F]F-ET-OTSSP167 Targets Maternal Embryo Leucine Zipper Kinase for PET Imaging of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genome-wide effects of MELK-inhibitor in triple-negative breast cancer cells indicate context-dependent response with p53 as a key determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Otssp167 in T-cell Acute Lymphoblastic Leukemia (T-ALL) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otssp167 is a potent, orally bioavailable small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in cancer cell proliferation and survival.[1][2] Emerging research has identified this compound as a promising therapeutic agent in T-cell Acute Lymphoblastic Leukemia (T-ALL), a high-risk hematological malignancy.[3][4][5] These application notes provide a comprehensive overview of the preclinical evaluation of this compound in T-ALL, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental procedures.
Mechanism of Action in T-ALL
While primarily targeting MELK, the anti-leukemic effects of this compound in T-ALL are also attributed to its inhibitory action on other critical survival pathways.[3] Studies have demonstrated that this compound inhibits Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7), leading to the downstream suppression of the JNK signaling pathway.[3][6][7] Furthermore, this compound has been shown to impede the mTOR and NOTCH1 signaling pathways, both of which are crucial for the proliferation and survival of T-ALL cells.[3][4] This multi-targeted action results in cell cycle arrest at the G2/M and G1/S phases and the induction of apoptosis in T-ALL cells.[3][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in T-ALL.
Table 1: In Vitro Efficacy of this compound in T-ALL
| Parameter | Cell Lines | Value | Reference |
| Cytotoxicity IC50 | Panel of T-ALL cell lines | 10-50 nM | [3][4][5][6][7][8] |
| MAP2K7 Kinase Activity IC50 | Biochemical Assay | 160 nM | [3][6][7][8] |
Table 2: In Vivo Efficacy of this compound in T-ALL Xenograft Models
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Cell-based Xenograft (KOPT-K1) | 10 mg/kg, daily, intraperitoneal | Significant reduction in leukemia burden, improved survival (P=0.003) | [6][7][8] |
| Patient-Derived Xenografts (PDX) | 10 mg/kg, daily, intraperitoneal | Controlled leukemia burden in blood, bone marrow, and spleen; prolonged survival | [3][4][5] |
Table 3: Synergistic Interactions with Standard Chemotherapy
| Combination Agent | Effect | Reference |
| Dexamethasone | Synergistic | [3][4][5] |
| L-asparaginase | Synergistic | [3][4][5] |
| Vincristine | Synergistic | [3][4][5] |
| Etoposide | Synergistic | [3][4][5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits multiple key signaling pathways in T-ALL.
Caption: Workflow for preclinical evaluation of this compound in T-ALL.
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on T-ALL cell lines and calculate the IC50 value.
Materials:
-
T-ALL cell lines (e.g., KOPT-K1, MOLT-3, RPMI-8402)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Luminometer
Protocol:
-
Seed T-ALL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells to achieve final concentrations ranging from 1 nM to 1 µM. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Objective: To assess the induction of apoptosis and cell cycle arrest by this compound in T-ALL cells.
Materials:
-
T-ALL cells
-
This compound
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Propidium Iodide (PI) / RNase Staining Buffer
Protocol:
-
Seed T-ALL cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Treat cells with this compound at a concentration of 50 nM (or a relevant concentration based on IC50) and a vehicle control for 48 hours.
-
For Apoptosis Analysis:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
-
-
For Cell Cycle Analysis:
-
Harvest cells and wash with PBS.
-
Fix cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze by flow cytometry.
-
Immunoblotting
Objective: To evaluate the effect of this compound on the expression and phosphorylation of key proteins in the MELK, MAP2K7, mTOR, and NOTCH1 signaling pathways.
Materials:
-
T-ALL cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against MELK, p-JNK, JNK, p-S6, S6, HES1, Cleaved Caspase-3, PARP, Cyclin B1, p-Cdc2, and β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat T-ALL cells with 50 nM this compound or vehicle for 24-48 hours.[3]
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C, using a 1:1000 dilution.[3]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:20,000 to 1:50,000 dilution) for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control.[3]
In Vivo Xenograft Studies
Objective: To assess the anti-leukemic efficacy of this compound in a preclinical in vivo model of T-ALL.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
T-ALL cells (either cell lines like KOPT-K1 or patient-derived xenograft cells)
-
This compound formulated for intraperitoneal (IP) injection
-
Vehicle control
-
Tools for cell injection, animal monitoring, and blood/tissue collection
Protocol:
-
Inject 0.5-1.0 x 10^6 T-ALL cells intravenously or intraperitoneally into 10-week-old female NSG mice.[3]
-
Monitor mice for engraftment of leukemic cells by checking for human CD45+ cells in peripheral blood via tail vein sampling.[3]
-
When leukemic blasts reach 1-2% in the peripheral blood, randomize mice into treatment and control groups.[3]
-
Administer this compound at 10 mg/kg or vehicle control intraperitoneally daily for a specified duration (e.g., Monday to Friday for 2 weeks).[3]
-
Monitor animal well-being, including body weight, daily.
-
Monitor leukemia burden in peripheral blood, bone marrow, and spleen at specified time points using flow cytometry for human CD45+ cells.
-
For survival studies, monitor mice until they meet pre-defined humane endpoints.
-
At the end of the study, harvest tissues for further analysis (e.g., histology, immunoblotting).
Conclusion
This compound demonstrates significant anti-leukemic properties in preclinical models of T-ALL through the inhibition of multiple oncogenic signaling pathways.[3][5] The data and protocols presented here provide a framework for further investigation into the therapeutic potential of this compound, both as a single agent and in combination with standard-of-care chemotherapies for the treatment of T-ALL.[3][4][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.gsa.ac.uk [discovery.gsa.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Interpreting Unexpected Results with Otssp167 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the MELK inhibitor, Otssp167.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent with MELK knockdown/knockout studies. Why is this happening?
A1: This is a documented phenomenon and a critical consideration when working with this compound. Research has shown that some cellular effects of this compound are not replicated by MELK silencing or genetic deletion[1][2][3]. This discrepancy strongly suggests that this compound has off-target effects, meaning it inhibits other proteins besides MELK. Therefore, it is crucial to consider that the observed phenotype in your experiment may be a result of inhibiting other kinases or cellular processes, and not solely due to MELK inhibition[1][2].
Q2: What are the known off-targets of this compound?
A2: this compound has been shown to inhibit several other kinases, which can contribute to its biological activity. Notably, it exhibits inhibitory activity against Aurora B kinase, BUB1, and Haspin kinases[1][2]. Inhibition of these kinases can lead to defects in the mitotic checkpoint and chromosome segregation, which may be independent of its effects on MELK[1]. Additionally, this compound has been reported to inhibit MAP2K7, affecting the JNK signaling pathway in certain cancer types[4].
Q3: I am observing cell cycle arrest, but at a different phase than expected. What could be the reason?
A3: The cell cycle arrest induced by this compound can be cell-type dependent. While some studies report a G1-phase arrest[5], others have observed a G2/M arrest[4][6]. This variability can be attributed to the specific genetic background of your cells and the relative expression levels of this compound's various targets. For instance, inhibition of MELK has been linked to G1/S arrest through the p53 pathway in some contexts[7], while the off-target inhibition of mitotic kinases like Aurora B would be expected to cause a G2/M arrest[1][2].
Q4: My cells are showing a significant increase in Reactive Oxygen Species (ROS) after this compound treatment. Is this a known effect?
A4: Yes, this compound has been shown to induce the overproduction of mitochondrial Reactive Oxygen Species (ROS)[5]. This increase in ROS is a key mediator of its anti-tumor activity in some cancer models. The elevated ROS levels can, in turn, activate stress-response pathways like p38 MAPK and JNK, while inhibiting pro-survival pathways such as FAK/ERK[5].
Q5: I am not observing the expected level of apoptosis. What factors could influence this?
A5: The induction of apoptosis by this compound can be influenced by several factors, including the dose, duration of treatment, and the specific molecular characteristics of the cell line, such as p53 status[6][7]. Furthermore, the engagement of different signaling pathways can lead to varying apoptotic responses. For example, in some cells, the primary response might be cell cycle arrest or senescence rather than immediate apoptosis. It is also possible that at the concentration used, the predominant effect is cytostatic rather than cytotoxic.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Discrepancy between this compound and MELK siRNA/shRNA results | Off-target effects of this compound. | 1. Validate your findings using a structurally different MELK inhibitor if available[8]. 2. Perform rescue experiments by overexpressing a drug-resistant MELK mutant. 3. Profile the activity of known this compound off-targets (e.g., Aurora B) in your experimental system. |
| High level of unexpected cytotoxicity in a new cell line | High expression of MELK or off-target kinases. | 1. Determine the IC50 of this compound in your cell line using a dose-response curve. 2. Measure the baseline expression levels of MELK and key off-targets like Aurora B kinase in your cells. |
| Variable results in cell viability assays | Issues with drug stability, cell seeding density, or assay timing. | 1. Prepare fresh drug dilutions for each experiment. 2. Ensure consistent cell seeding density and confluency. 3. Optimize the treatment duration based on the cell line's doubling time and the expected mechanism of action. |
| Unexpected changes in signaling pathways unrelated to MELK | Activation of stress responses or inhibition of off-target kinases. | 1. Investigate the activation of ROS-mediated pathways (p38, JNK) and inhibition of pro-survival pathways (FAK/ERK)[5]. 2. Use specific inhibitors for suspected off-target pathways to see if the phenotype is reversed. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Cancer | 6.7 | [9][10] |
| T47D | Breast Cancer | 4.3 | [9][10] |
| DU4475 | Breast Cancer | 2.3 | [9][10] |
| 22Rv1 | Prostate Cancer | 6.0 | [9][10] |
| HT1197 | Bladder Cancer | 97 | [10] |
| T-ALL Cell Lines | T-cell Acute Lymphoblastic Leukemia | 10-50 | [4] |
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Reference |
| MELK | 0.41 | [9][10][11] |
| Aurora B | ~25 | [1][2] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a DMSO-treated vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blot Analysis for Signaling Pathway Components
-
Cell Lysis: Treat cells with this compound at the desired concentration and time point. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., p-MELK, MELK, p-p38, p38, p-ERK, ERK, Cleaved Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control.
3. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound via MELK inhibition.
Caption: Off-target effects of this compound on mitotic checkpoint kinases.
Caption: ROS-mediated signaling pathways affected by this compound.
Caption: Logical workflow for troubleshooting unexpected this compound results.
References
- 1. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 3. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses TNBC brain metastasis via ROS-driven P38/JNK and FAK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of maternal embryonic leucine zipper kinase with this compound displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Otssp167 Technical Support Center: Troubleshooting Experimental Variability and Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing experimental variability and reproducibility when working with the kinase inhibitor Otssp167. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, orally bioavailable small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2] It was developed as a targeted therapeutic agent for various cancers due to the overexpression of MELK in many tumor types.[1][2] The compound is an ATP-competitive inhibitor with a very low IC50 value for MELK, in the sub-nanomolar to low nanomolar range.[3][4]
Q2: We are observing significant phenotypic differences between cells treated with this compound and cells with MELK knocked down using RNAi. Why is this happening?
Q3: What are the known off-targets of this compound?
Several studies have identified key off-targets of this compound, particularly other kinases involved in mitosis. These include:
-
Aurora B Kinase: this compound inhibits Aurora B with an IC50 of approximately 25 nM.[1][5]
-
BUB1 Kinase: The compound has been shown to inhibit BUB1.[1][5]
-
Haspin Kinase: this compound also demonstrates inhibitory activity against Haspin kinase.[1][5]
-
MAP2K7: In the context of T-cell acute lymphoblastic leukemia (T-ALL), this compound has been shown to inhibit MAP2K7.[6]
The inhibition of these kinases can lead to mitotic checkpoint abrogation and other cell cycle defects, which may not be observed with MELK knockdown alone.[1][5]
Q4: We are seeing inconsistent results between different batches of this compound. What could be the cause?
Inconsistencies between batches of any small molecule inhibitor can arise from variations in purity and the presence of isomers or contaminants. It is crucial to source this compound from a reputable supplier that provides a detailed certificate of analysis for each batch, including purity assessment by methods such as HPLC and NMR. If you suspect batch-to-batch variability, it is advisable to test new batches against a previously validated batch in a simple, robust assay before proceeding with larger-scale experiments.
Q5: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[3][7] It is important to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[3][7] For long-term storage, the powdered form should be kept at -20°C for up to three years, and in-solvent stocks at -80°C for up to one year.[7] The hydrochloride salt of this compound is soluble in water.[8]
Troubleshooting Guides
Issue 1: Unexpected Cell Cycle Arrest or Mitotic Defects
Symptoms:
-
Cells arrest in a different phase of the cell cycle than expected from MELK inhibition alone (e.g., G2/M arrest).[6][9]
-
Increased frequency of chromosomal mis-segregation.
Possible Causes & Solutions:
-
Off-target effects: The observed phenotype is likely due to the inhibition of Aurora B, BUB1, and/or Haspin kinases.[1][5]
-
Solution: To deconvolve the effects, consider using more specific inhibitors for the off-target kinases as controls. For example, use a highly specific Aurora B inhibitor alongside this compound in parallel experiments.
-
Solution: Whenever possible, validate key findings using a non-pharmacological approach, such as MELK siRNA or CRISPR/Cas9-mediated knockout, to confirm that the phenotype is at least partially dependent on MELK.[1]
-
Issue 2: Inconsistent IC50 Values in Cell Viability Assays
Symptoms:
-
Significant variation in the half-maximal inhibitory concentration (IC50) of this compound across different experiments or cell lines.
Possible Causes & Solutions:
-
Cell line dependency: The IC50 of this compound is highly dependent on the cell line and its specific genetic background, including the expression levels of MELK and its off-targets.[3][6]
-
Solution: Always report the cell line used when presenting IC50 data. If comparing potency across cell lines, ensure that the experimental conditions (e.g., cell seeding density, assay duration) are identical.
-
-
Assay conditions: The duration of drug exposure can significantly impact the apparent IC50.
-
Solution: Standardize the incubation time for your cell viability assays. A 72-hour incubation is commonly reported.[4]
-
-
Solubility issues: Poor solubility of this compound in your assay medium can lead to an overestimation of the IC50.
-
Solution: Ensure complete dissolution of the this compound stock in DMSO before further dilution in aqueous media. Sonication may be recommended to aid dissolution.[7]
-
Issue 3: Poor Reproducibility in In Vivo Studies
Symptoms:
-
High variability in tumor growth inhibition or other efficacy endpoints in animal models.
Possible Causes & Solutions:
-
Formulation and administration: The formulation and route of administration can significantly affect the bioavailability and efficacy of this compound.
-
Animal model variability: The genetic background of the mice and the specific xenograft or patient-derived xenograft (PDX) model can influence the response to this compound.
-
Solution: Use a sufficient number of animals per group to ensure statistical power. Clearly report the animal strain and the characteristics of the tumor model used.
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung | 6.7 |
| T47D | Breast | 4.3 |
| DU4475 | Breast | 2.3 |
| 22Rv1 | Prostate | 6.0 |
| HT1197 | Bladder | 97 |
| KOPT-K1 | T-ALL | 10 |
| DND-41 | T-ALL | 57 |
| Data compiled from multiple sources.[3][6][8] |
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| MELK | 0.41 |
| Aurora B | ~25 |
| MAP2K7 | ~160 |
| Data compiled from multiple sources.[1][3][5][6] |
Experimental Protocols
In Vitro Kinase Assay
This protocol is adapted from published methods to determine the in vitro inhibitory activity of this compound against a target kinase.[3][4][7][10][11]
-
Reaction Mixture Preparation: In a final volume of 20 µL, combine the following in a kinase buffer (e.g., 30 mM Tris-HCl pH 7.5, 10 mM DTT, 40 mM NaF, 10 mM MgCl2, 0.1 mM EGTA):
-
Recombinant kinase (e.g., 0.4 µg MELK)
-
Substrate (e.g., 5 µg of a generic substrate like myelin basic protein or a specific substrate)
-
This compound at various concentrations (dissolved in DMSO, final concentration of DMSO should be kept constant across all reactions)
-
-
Initiation of Reaction: Add 50 µM cold ATP and 10 µCi of [γ-32P]ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Termination of Reaction: Stop the reaction by adding SDS sample buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an autoradiography film to visualize the phosphorylated substrate. Quantify the band intensities to determine the IC50 value.
Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on cancer cell proliferation.[4]
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for linear growth over the course of the experiment (e.g., 1x10³ to 6x10³ cells per well, depending on the cell line). Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours at 37°C. Include a vehicle control (DMSO).
-
Viability Assessment: After the incubation period, measure cell viability using a colorimetric assay such as MTT or Cell Counting Kit-8 (CCK-8), following the manufacturer's instructions.
-
Data Analysis: Read the absorbance using a spectrophotometer at the appropriate wavelength. Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits its primary target MELK and several off-target kinases, leading to diverse cellular effects.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 6. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | MELK | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Otssp167 Kinase Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Otssp167 in kinase inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, ATP-competitive small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), with an IC50 value of 0.41 nM.[1][2] MELK is a serine/threonine kinase that is overexpressed in various cancers and is implicated in cancer stem cell maintenance and progression.[3]
Q2: What are the known off-target effects of this compound?
While this compound is a potent MELK inhibitor, it has been shown to have off-target activity against other kinases, including Aurora B, BUB1, and Haspin kinases.[4][5] This can lead to abrogation of the mitotic checkpoint, a mechanism that may contribute to its anti-cancer effects but should be considered when interpreting experimental results.[4][5] It has also been reported to inhibit MAP2K7.[6]
Q3: What is the mechanism of action of this compound?
This compound acts as an ATP-competitive inhibitor of MELK.[1] Its downstream effects include the inhibition of phosphorylation of MELK substrates like PSMA1 and DBNL, which are important for cancer cell invasiveness and stem-like characteristics.[2] In some cancer types, this compound has been shown to induce reactive oxygen species (ROS) production, which in turn modulates signaling pathways such as p38/JNK and FAK/ERK.[7] It can also block the AKT signaling pathway.[8]
Q4: What are the recommended starting concentrations for in vitro kinase assays?
For in vitro kinase assays, a final concentration of 10 nM this compound is often used as a starting point.[1][2][9] However, the optimal concentration will depend on the specific assay conditions, including the concentration of the kinase and ATP. It is recommended to perform a dose-response curve to determine the IC50 value in your specific experimental setup.
Q5: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2][9] For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to use freshly opened DMSO to avoid moisture absorption, which can reduce the solubility of the compound.[2][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | - Pipetting errors.- Inconsistent incubation times.- Reagent instability (e.g., ATP degradation).- Edge effects in multi-well plates. | - Use calibrated pipettes and proper pipetting techniques.- Ensure uniform and precise incubation times for all samples.- Prepare fresh reagents, especially ATP, for each experiment.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| No or low kinase activity in the control group | - Inactive kinase enzyme.- Incorrect buffer composition (pH, cofactors).- Substrate degradation.- Insufficient ATP concentration. | - Verify the activity of the kinase from the supplier or test with a known activator.- Optimize the kinase buffer for pH, ionic strength, and necessary cofactors like MgCl2.[1][2][9]- Use fresh, high-quality substrate.- Ensure the ATP concentration is at or near the Km for the kinase, unless otherwise required by the experimental design.[10] |
| Inconsistent IC50 values for this compound | - Variation in ATP concentration between assays.- Different concentrations of the kinase enzyme.- Presence of DMSO at concentrations that affect enzyme activity.- Compound precipitation. | - Maintain a consistent ATP concentration across all experiments, as this compound is an ATP-competitive inhibitor.[1][11]- Use a consistent concentration of the kinase enzyme.- Keep the final DMSO concentration constant across all wells and typically below 1% to minimize effects on kinase activity.[12]- Check the solubility of this compound in your assay buffer. If precipitation is observed, consider adjusting the solvent or compound concentration. |
| False positives or negatives | - Compound interference with the assay signal (e.g., fluorescence quenching or enhancement).[12]- Non-specific inhibition due to compound aggregation or reactivity. | - Test the effect of this compound on the assay components in the absence of the kinase to identify any direct interference.- Consider using an orthogonal assay with a different detection method to confirm hits.[10]- Include appropriate controls, such as a known inactive compound with a similar chemical scaffold. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| This compound IC50 (MELK) | 0.41 nM | In vitro kinase assay | [1][2] |
| This compound IC50 (Aurora B) | ~25 nM | In vitro kinase assay | [4][5] |
| This compound IC50 (MAP2K7) | 160 nM | Biochemical assay | [6] |
| This compound IC50 (A549 lung cancer cells) | 6.7 nM | Cell viability assay | [1][2] |
| This compound IC50 (T47D breast cancer cells) | 4.3 nM | Cell viability assay | [1][2] |
| This compound IC50 (DU4475 breast cancer cells) | 2.3 nM | Cell viability assay | [1][2] |
| This compound IC50 (22Rv1 prostate cancer cells) | 6.0 nM | Cell viability assay | [1][2] |
| This compound IC50 (T-ALL cell lines) | 10-50 nM | Cell viability assay | [6] |
Experimental Protocols
In Vitro Radiometric Kinase Assay for this compound
This protocol is adapted from established methods for assessing MELK inhibition by this compound.[1][2][9]
-
Prepare Kinase Reaction Buffer: 30 mM Tris-HCl (pH 7.5), 10 mM DTT, 40 mM NaF, 10 mM MgCl2, 0.1 mM EGTA.
-
Prepare Reagents:
-
Recombinant MELK protein (e.g., 0.4 µg per reaction).
-
Substrate (e.g., 5 µg of Myelin Basic Protein).
-
This compound stock solution in DMSO, diluted in kinase buffer to desired concentrations.
-
"Cold" ATP solution (50 µM).
-
[γ-32P]ATP (e.g., 10 µCi per reaction).
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine 0.4 µg of MELK recombinant protein with 5 µg of the substrate in the kinase reaction buffer.
-
Add the desired final concentration of this compound (or DMSO as a vehicle control).
-
Initiate the reaction by adding 50 µM "cold" ATP and 10 µCi of [γ-32P]ATP. The final reaction volume should be 20 µL.
-
Incubate the reaction mixture for 30 minutes at 30°C.
-
Terminate the reaction by adding an equal volume of 2X SDS sample buffer and boiling for 5 minutes.
-
-
Detection:
-
Separate the proteins by SDS-PAGE.
-
Dry the gel.
-
Visualize the phosphorylated substrate by autoradiography.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: General workflow for an this compound kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 4. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 6. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses TNBC brain metastasis via ROS-driven P38/JNK and FAK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | MELK | TargetMol [targetmol.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Mitigating Otssp167-Induced Cytotoxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of the MELK inhibitor, Otssp167, in non-cancerous cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally available small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1] It functions by inhibiting the phosphorylation of MELK substrates, such as PSMA1 and DBNL, which are crucial for the proliferation and survival of cancer stem cells.[1]
Q2: Does this compound exhibit cytotoxicity towards non-cancerous cells?
While this compound is designed to target cancer cells that overexpress MELK, it can exhibit off-target effects that may lead to cytotoxicity in non-cancerous cells. However, studies have indicated that this compound has "little effect on... normal cells" and demonstrates "lower toxicity" in normal bone marrow cells compared to leukemia cells.[2][3] For instance, research has shown no or weak PARP-1 cleavage (a marker of apoptosis) in normal ovarian surface epithelial cells (HOSE6-3) and fallopian tubal cells (FT33-tag, FT190, FT237) when treated with 100 nM this compound for 48 hours.[4] In vivo studies in mice have also reported that a daily intraperitoneal administration of 10 mg/kg of this compound was well-tolerated with no observed hematological toxicity.[5]
Q3: What are the known off-target effects of this compound that might contribute to cytotoxicity in normal cells?
This compound is known to inhibit other kinases besides MELK, which can contribute to its cytotoxic effects. The primary off-target kinases identified are Aurora B, BUB1, and Haspin.[6] These kinases play critical roles in mitosis, and their inhibition can lead to mitotic checkpoint abrogation and cell death.[6]
Q4: Is there a difference in sensitivity to this compound between cancerous and non-cancerous cells?
Yes, cancer cell lines, particularly those with high MELK expression, are generally more sensitive to this compound than normal cells. The IC50 values for various cancer cell lines are in the low nanomolar range, while the impact on normal cells is reported to be significantly lower.[1][3][7]
Q5: Could reactive oxygen species (ROS) play a role in this compound's mechanism and potential cytotoxicity?
Recent studies suggest that the antitumor activity of this compound may be mediated by the generation of reactive oxygen species (ROS). While this has been primarily observed in cancer cells, it is plausible that ROS could also contribute to off-target effects in normal cells. The role of ROS in normal cell cytotoxicity induced by this compound is an area of ongoing investigation.
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during their experiments with this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high cytotoxicity observed in a non-cancerous control cell line. | 1. Off-target kinase inhibition: The cell line may be particularly sensitive to the inhibition of off-target kinases like Aurora B. 2. High MELK expression in the "normal" cell line: Some immortalized non-cancerous cell lines may have higher than normal MELK expression. 3. Oxidative stress: The cell line may be susceptible to an increase in reactive oxygen species (ROS). | 1. Confirm off-target effect: If possible, assess the activity of Aurora B kinase in your treated cells. 2. Quantify MELK expression: Use qPCR or Western blot to determine the MELK expression level in your control cell line. 3. Consider co-treatment with an antioxidant: As an exploratory measure, co-administer an antioxidant like N-acetylcysteine (NAC) to see if it mitigates the cytotoxicity. Note that this is an experimental approach and may interfere with the on-target effects of this compound. |
| Inconsistent results when assessing cytotoxicity in normal cells. | 1. Cell line variability: Different non-cancerous cell lines will have varying sensitivities. 2. Passage number: The characteristics of cell lines can change with high passage numbers. 3. Experimental conditions: Variations in cell density, media, or incubation time can affect results. | 1. Use multiple control cell lines: Test this compound on a panel of well-characterized, low-passage non-cancerous cell lines. 2. Standardize protocols: Maintain consistent cell culture practices and experimental parameters. |
| Difficulty in establishing a therapeutic window between cancer and non-cancerous cells. | 1. Similar sensitivity: The chosen cancer and non-cancerous cell lines may have unexpectedly similar sensitivities to this compound. 2. High concentration of this compound: Using excessively high concentrations will lead to non-specific toxicity. | 1. Characterize MELK expression: Ensure the cancer cell line has significantly higher MELK expression than the non-cancerous control. 2. Perform dose-response curves: Carefully determine the IC50 values for both cell types to identify a concentration range with maximal cancer cell killing and minimal normal cell toxicity. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and cytotoxicity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Condition |
| MELK | ~8 | In vitro kinase assay[6] |
| Aurora B | ~25 | In vitro kinase assay[6][7] |
Table 2: Cytotoxicity (IC50) of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Cancer | 6.7[4] |
| T47D | Breast Cancer | 4.3[4] |
| DU4475 | Breast Cancer | 2.3[4] |
| 22Rv1 | Prostate Cancer | 6.0[4] |
| HT1197 | Bladder Cancer | 97[4] |
| IMR-32 | Neuroblastoma | 17[2] |
| LA-N-6 | Neuroblastoma (drug-resistant) | 334.8[2] |
| RI-1 | DLBCL (ABC-type) | ~6[8] |
| SU-DHL-6 | DLBCL (GCB-type) | ~30[8] |
Table 3: Observations of this compound Effects on Non-Cancerous Cells
| Cell Type | Observation | Source |
| Normal Bone Marrow Cells | Lower toxicity compared to T-ALL PDX cells. | [3] |
| Normal Ovarian Surface Epithelial Cells (HOSE6-3) | No or weak PARP-1 cleavage at 100 nM for 48h. | [4] |
| Fallopian Tubal Cells (FT33-tag, FT190, FT237) | No or weak PARP-1 cleavage at 100 nM for 48h. | [4] |
| In vivo (mice) | Well tolerated at 10 mg/kg daily (i.p.), no hematological toxicity. | [5] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for MELK Inhibition
This protocol is adapted from published methods to determine the in vitro inhibitory activity of this compound on MELK.[1]
-
Reaction Mixture Preparation: In a 20 µL final volume, combine 0.4 µg of recombinant MELK protein with 5 µg of a suitable substrate (e.g., myelin basic protein) in a kinase buffer (30 mM Tris-HCl pH 7.5, 10 mM DTT, 40 mM NaF, 10 mM MgCl₂, 0.1 mM EGTA).
-
Inhibitor Addition: Add this compound (dissolved in DMSO) to the reaction mixture at the desired final concentrations. Include a DMSO-only control.
-
Initiation of Reaction: Start the kinase reaction by adding 50 µM cold ATP and 10 µCi of [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture for 30 minutes at 30°C.
-
Termination of Reaction: Stop the reaction by adding SDS sample buffer and boiling for 5 minutes.
-
Analysis: Separate the proteins by SDS-PAGE. Dry the gel and expose it to an autoradiography film to visualize the phosphorylated substrate. Quantify band intensity to determine the extent of inhibition and calculate the IC50 value.
Protocol 2: Cell Viability Assay (CCK-8)
This protocol outlines a common method to assess the cytotoxicity of this compound on both cancerous and non-cancerous cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (typically ranging from 0.005 to 0.1 µM) for 72 hours.[1] Include a vehicle control (DMSO).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
dealing with Otssp167 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the MELK inhibitor, Otssp167, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide.[1] However, it is practically insoluble in water.[2][3] The hydrochloride salt form of this compound is sparingly soluble in aqueous buffers.[1]
Q2: I am seeing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound. To minimize precipitation, ensure the final concentration of DMSO in your culture medium is as low as possible (typically ≤0.1%) and that the final concentration of this compound does not exceed its solubility limit in the final solution. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound hydrochloride in DMSO and then dilute it with the aqueous buffer of choice.[1] A 1:9 solution of DMSO:PBS (pH 7.2) has been shown to yield a solubility of approximately 0.1 mg/ml.[1] It is also advisable to add the DMSO stock solution to the aqueous medium slowly while vortexing or stirring to facilitate mixing. Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment; it is not recommended to store them for more than one day.[1]
Q3: Can I heat or sonicate my this compound solution to improve solubility?
A3: Yes, gentle heating and sonication can be used to aid in the dissolution of this compound. Some suppliers recommend sonication to dissolve the compound in DMSO.[4] For in vitro formulations, warming and adjusting the pH to 4 with 1M HCl while heating to 60°C has been suggested to increase solubility in DMSO.[5] However, it is crucial to be cautious with temperature as excessive heat may degrade the compound. Always refer to the manufacturer's instructions and consider performing stability tests if you deviate from standard protocols.
Q4: Are there any alternative solvents I can use besides DMSO?
A4: While DMSO is the most commonly recommended solvent for preparing stock solutions, some datasheets indicate solubility in 4-Methylpyridine.[2] For in vivo studies, specific formulations using a combination of solvents are often necessary to achieve the desired concentration and stability.
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at -20°C for long-term stability (≥4 years).[1] Stock solutions in DMSO should be stored at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks).[6] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Aqueous Solution | The aqueous solubility limit of this compound has been exceeded. | - Decrease the final concentration of this compound. - Ensure the final DMSO concentration is minimal (e.g., ≤0.1%). - Prepare the aqueous solution fresh before each use. - Add the DMSO stock solution to the aqueous buffer slowly while stirring.[1] |
| Compound Won't Dissolve in DMSO | The DMSO may have absorbed moisture, reducing its solvating power.[7] The concentration may be too high. | - Use fresh, anhydrous DMSO.[7] - Gently warm the solution or use an ultrasonic bath.[5][8] - Check the manufacturer's datasheet for the maximum solubility in DMSO. |
| Inconsistent Experimental Results | Degradation of this compound in aqueous solution. Precipitation of the compound leading to lower effective concentration. | - Prepare fresh aqueous solutions for each experiment and use them promptly.[1] - Visually inspect for any precipitation before use. - Consider filtering the final aqueous solution through a 0.22 µm filter if preparing a stock solution in water is necessary.[8] |
| Low Bioavailability in in vivo studies | Poor absorption due to low solubility in physiological fluids. | - Utilize a formulation specifically designed for in vivo use, which may include co-solvents and surfactants.[2][8] - Consider using the hydrochloride salt of this compound, which may have slightly improved aqueous solubility.[6][8] |
Quantitative Solubility Data
| Solvent / Formulation | Solubility | Source |
| In Vitro | ||
| DMSO | 0.5 mg/mL (1.02 mM) | [2][7] |
| DMSO | 2 mg/mL (4.1 mM) | [3] |
| DMSO | 7.22 mg/mL (14.81 mM) (Sonication recommended) | [4] |
| DMSO | 33.33 mg/mL (63.62 mM) (Ultrasonic needed) | [8] |
| Water | Insoluble | [2][3] |
| Ethanol | Insoluble | [3] |
| 4-Methylpyridine | 10 mg/mL (20.51 mM) | [2] |
| 1:9 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [1] |
| In Vivo Formulations | ||
| 5% 4-Methylpyridine + 40% PEG300 + 5% Tween80 + 50% ddH2O | 1.0 mg/mL (2.05 mM) | [2] |
| 5% 4-Methylpyridine + 95% Corn oil | 1.0 mg/mL (2.05 mM) | [2] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 3 mg/mL | [8] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL | [8] |
| CMC-Na solution | ≥ 5 mg/mL (Homogeneous suspension) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If dissolution is slow, place the tube in an ultrasonic water bath for short intervals until the solution is clear. Gentle warming can also be applied.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of Aqueous Working Solution for In Vitro Assays
Objective: To prepare a diluted aqueous solution of this compound for use in cell-based assays.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the DMSO stock solution needed to achieve the final desired concentration in your aqueous medium. Ensure the final DMSO concentration remains non-toxic to your cells (typically ≤0.1%).
-
In a sterile tube, add the required volume of the aqueous buffer or cell culture medium.
-
While gently vortexing or stirring the aqueous medium, add the calculated volume of the this compound DMSO stock solution dropwise. This gradual addition helps to prevent immediate precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration.
-
Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of this compound.[1]
Protocol 3: Formulation for In Vivo Oral Administration
Objective: To prepare a suspension of this compound for oral gavage in animal models.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the 0.5% CMC-Na solution.
-
Add a small amount of the CMC-Na solution to the this compound powder and triturate with a mortar and pestle to form a smooth paste.
-
Gradually add the remaining volume of the CMC-Na solution while continuously stirring or homogenizing to create a uniform suspension.
-
A formulation of ≥5 mg/ml can be prepared as a homogeneous suspension in CMC-Na.[3]
-
Administer the suspension immediately after preparation to ensure uniform dosing.
Visualizations
Caption: Simplified signaling pathway of this compound-mediated MELK inhibition.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | MELK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Otssp167 Specificity in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers design and interpret control experiments for assessing the specificity of the MELK inhibitor, Otssp167, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My phenotypic observations with this compound are striking, but how can I be sure they are due to MELK inhibition?
A1: While this compound is a potent MELK inhibitor, it is crucial to validate that the observed cellular phenotype is a direct result of MELK inhibition and not due to off-target effects.[1] Several control experiments are essential to confirm on-target activity. These include comparing the effects of this compound with genetic knockdown of MELK (e.g., siRNA or shRNA), expressing a kinase-dead MELK mutant as a negative control, and performing target engagement assays like the Cellular Thermal Shift Assay (CETSA).[1][2][3]
Q2: I've observed that MELK knockdown using RNAi does not fully replicate the phenotype I see with this compound. What does this mean?
A2: This discrepancy suggests that this compound may have off-target effects contributing to the observed phenotype.[1] this compound has been reported to inhibit other kinases, such as Aurora B, BUB1, and Haspin, which can lead to mitotic checkpoint abrogation.[1] If the phenotype is not recapitulated by MELK knockdown, it is likely that these off-target activities are influencing your results.
Q3: What is a kinase-dead MELK mutant and how can I use it as a control?
Q4: What is the Cellular Thermal Shift Assay (CETSA) and how can it help validate my results?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a drug binds to its intended target in a cellular environment.[2][3][6] The principle is that when a ligand (like this compound) binds to its target protein (MELK), it stabilizes the protein, making it more resistant to heat-induced denaturation.[6] By treating cells with this compound and then subjecting cell lysates to a temperature gradient, you can assess the thermal stability of MELK. An increase in MELK's melting temperature in the presence of this compound provides direct evidence of target engagement.[7]
Q5: Are there other small molecule inhibitors I can use as a control?
A5: Using a structurally unrelated MELK inhibitor with a different off-target profile can be a valuable control. However, for MELK, there is a limited number of highly specific, well-characterized alternative inhibitors. One option is to use a less potent or inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself. Another approach is to compare the effects of this compound with another MELK inhibitor like MELK-8a, though it's important to be aware of its own specificity profile.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discrepancy between this compound and MELK RNAi phenotypes. | This compound has significant off-target effects, particularly on mitotic kinases like Aurora B.[1] | 1. Perform a rescue experiment by expressing an RNAi-resistant MELK construct. 2. Use a kinase-dead MELK mutant as a negative control.[4][5] 3. Profile the effects of this compound on other known off-targets (e.g., Aurora B phosphorylation). |
| High cellular toxicity at effective concentrations. | The observed toxicity may be due to off-target effects rather than specific MELK inhibition. | 1. Titrate this compound to the lowest effective concentration. 2. Compare the toxicity profile with that of MELK knockdown. 3. Use a less potent, structurally similar analog as a negative control. |
| Inconsistent results across different cell lines. | MELK expression levels and the contribution of its signaling pathway can vary between cell lines. | 1. Quantify MELK protein levels in each cell line by Western blot. 2. Correlate the sensitivity to this compound with MELK expression. 3. Confirm target engagement in each cell line using CETSA.[2][3] |
| Uncertainty about direct target engagement in cells. | It is crucial to confirm that this compound is binding to MELK at the concentrations used in your experiments. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to demonstrate a shift in MELK's thermal stability upon this compound binding.[6][7] 2. If available, use a probe-based assay to visualize target engagement. |
Experimental Protocols
Protocol 1: Kinase-Dead MELK Rescue Experiment
This experiment aims to determine if the effects of this compound are specifically due to the inhibition of MELK's kinase activity.
Methodology:
-
Constructs: Obtain or generate expression vectors for wild-type (WT) MELK and a kinase-dead (KD) MELK mutant (e.g., D150A or K40R).[4][5] These constructs should be resistant to the siRNA or shRNA targeting endogenous MELK.
-
Cell Transfection/Transduction: Introduce the WT MELK and KD MELK constructs into your target cells. An empty vector control should also be included.
-
MELK Knockdown: After successful expression of the constructs, transfect the cells with siRNA or shRNA targeting the endogenous MELK.
-
This compound Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration.
-
Phenotypic Analysis: Analyze the cellular phenotype of interest (e.g., cell viability, apoptosis, cell cycle progression).
-
Data Interpretation:
-
If the WT MELK construct rescues the phenotype caused by endogenous MELK knockdown, it confirms the on-target effect.
-
If the KD MELK construct fails to rescue the phenotype, it indicates that the kinase activity of MELK is essential for the observed effect.
-
If this compound still produces the same phenotype in cells where endogenous MELK is knocked down and the KD MELK is expressed, it strongly suggests off-target effects of the inhibitor.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of this compound to MELK in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to the desired confluency. Treat one set of cells with this compound at various concentrations and another set with a vehicle control (e.g., DMSO).
-
Harvesting and Lysis: Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble MELK at each temperature point by Western blotting using a MELK-specific antibody.
-
Data Analysis: Generate melting curves by plotting the percentage of soluble MELK as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[7]
Visualizations
Caption: Logical workflow for validating this compound on-target effects.
References
- 1. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MELK is an oncogenic kinase essential for mitotic progression in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
adjusting Otssp167 dosage for improved in vivo efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the MELK inhibitor, Otssp167, to help optimize its in vivo efficacy.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Suboptimal Tumor Growth Inhibition | Inadequate Dose | The most commonly reported effective dose is 10 mg/kg daily, administered either orally or intraperitoneally.[1][2] Consider a dose-escalation study, starting from 5 mg/kg up to 20 mg/kg, while closely monitoring for toxicity.[3] |
| Poor Bioavailability | For oral administration, ensure proper formulation. This compound can be prepared in a vehicle of 0.5% methylcellulose.[4] For intravenous administration, a formulation in 5% glucose has been used.[4] | |
| Tumor Model Resistance | The anticancer effect of this compound is often correlated with high expression of Maternal Embryonic Leucine Zipper Kinase (MELK).[5][6] Verify MELK expression levels in your tumor model. Consider alternative models if MELK expression is low. | |
| Off-Target Effects | This compound has been shown to have off-target activity against other kinases such as Aurora B, BUB1, and Haspin, which can contribute to its anticancer effect.[7] However, tumor cells might have mechanisms of resistance to the inhibition of these targets. | |
| Unexpected Toxicity or Animal Morbidity | Dose Too High | While a 10 mg/kg daily dose has been reported to be well-tolerated in mice with no significant body weight loss or hematological toxicity,[1] higher doses may lead to adverse effects. If toxicity is observed, reduce the dosage or the frequency of administration. |
| Formulation Issues | Ensure the vehicle used for administration is well-tolerated and sterile. Improperly prepared formulations can cause local irritation or systemic toxicity. | |
| Variability in Efficacy Between Experiments | Inconsistent Dosing | Ensure accurate and consistent preparation of the this compound solution and precise administration to each animal. |
| Differences in Animal Cohorts | Use animals of the same age, sex, and genetic background to minimize biological variability. | |
| Circadian Rhythm Effects | The timing of administration may influence efficacy. One study has suggested that the anticancer effect of this compound can be influenced by the time of day it is administered.[8] Consider standardizing the time of administration for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase that is highly expressed in various cancer types and is involved in cancer cell proliferation and the maintenance of cancer stem cells.[6] By inhibiting MELK, this compound can induce cell cycle arrest, apoptosis, and suppress tumor growth.[1][5] It has also been shown to inhibit other kinases like MAP2K7, Aurora B, BUB1, and Haspin.[1][7]
Q2: What is a typical starting dose and administration route for in vivo studies?
A2: A frequently used and well-tolerated dose in mouse xenograft models is 10 mg/kg, administered daily.[1][2] Both oral (gavage) and intraperitoneal (IP) injection have been shown to be effective routes of administration.[3]
Q3: How should I prepare this compound for in vivo administration?
A3: For oral administration, this compound can be formulated in a vehicle of 0.5% methylcellulose.[4] For intravenous injection, it can be prepared in 5% glucose.[4] For intraperitoneal injections, while the specific vehicle is not always detailed, a similar sterile, non-irritating vehicle would be appropriate.
Q4: What are the expected outcomes of successful this compound treatment in vivo?
A4: Successful treatment with this compound in preclinical models has been shown to lead to a significant delay in tumor growth, a reduction in tumor burden, and prolonged survival of the animals.[1][2] In some models, it has demonstrated a tumor growth inhibition (TGI) of over 70%.[3]
Q5: Can this compound be used in combination with other therapies?
A5: Yes, studies have shown that this compound can have synergistic effects when combined with standard chemotherapy agents such as dexamethasone, L-asparaginase, vincristine, and etoposide in T-cell acute lymphoblastic leukemia models.[1][9] It has also been shown to sensitize lymphoma cells to the B-cell lymphoma 2 (Bcl-2) inhibitor venetoclax.[2]
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Cancer | 6.7[3][10] |
| T47D | Breast Cancer | 4.3[3][10] |
| DU4475 | Breast Cancer | 2.3[3][10] |
| 22Rv1 | Prostate Cancer | 6.0[3][10] |
| HT1197 | Bladder Cancer | 97[4] |
| KOPT-K1 | T-ALL | ~10-50[1][9] |
| ALL-SIL | T-ALL | ~10-50[1] |
| JURKAT | T-ALL | >50[1] |
| DND-41 | T-ALL | >50[1] |
Table 2: Summary of In Vivo Efficacy Studies with this compound
| Animal Model | Cancer Type | Dose & Administration Route | Key Findings | Reference |
| Cell-based Xenograft (T-ALL) | T-cell Acute Lymphoblastic Leukemia | 10 mg/kg, daily IP | Significant delay in leukemia spread, reduced leukemia burden, prolonged survival. | [1] |
| Patient-derived Xenograft (T-ALL) | T-cell Acute Lymphoblastic Leukemia | 10 mg/kg, daily IP | Controlled leukemia burden in blood, bone marrow, and spleen; prolonged survival. | [1] |
| A20 Lymphoma Xenograft | Lymphoma | 10 mg/kg | Delayed tumor growth and significantly better survival. | [2] |
| MDA-MB-231 Xenograft | Breast Cancer | 10 mg/kg, daily oral or 20 mg/kg, IV every 2 days | Tumor Growth Inhibition (TGI) of 72% (oral) and 73% (IV). | [3] |
| CU-ACC1 & CU-ACC9 PDX | Adrenocortical Carcinoma | Not specified | 4-fold and 2.2-fold inhibition in tumor growth, respectively. | [11] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or BALB/c nude) for tumor cell line or patient-derived xenografts.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a sterile medium like PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control (vehicle) groups.
-
This compound Preparation and Administration:
-
For oral administration, prepare this compound in 0.5% methylcellulose at the desired concentration.[4]
-
For intraperitoneal or intravenous administration, prepare this compound in a sterile vehicle such as 5% glucose.[4]
-
Administer the prepared solution to the mice according to the planned dosage and schedule (e.g., 10 mg/kg daily).
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the animals.
-
At the end of the study (when tumors in the control group reach a predetermined size or at a specific time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) if applicable.
-
Perform statistical analysis to compare tumor growth between the treatment and control groups.
-
Generate survival curves (Kaplan-Meier) if the study design includes survival as an endpoint.
-
Visualizations
Caption: this compound inhibits MELK, leading to downstream effects on cell cycle, apoptosis, and cancer stem cell maintenance.
Caption: A streamlined workflow for assessing the in vivo efficacy of this compound in xenograft models.
Caption: A logical decision tree for troubleshooting suboptimal in vivo efficacy of this compound.
References
- 1. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 7. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. News - OTS167 - LARVOL VERI [veri.larvol.com]
- 9. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | MELK | TargetMol [targetmol.com]
- 11. SUN-337 Anti-tumorigenic Effects Of The Maternal Leucine Zipper Kinase (MELK) Inhibitor, this compound, In Pre-clinical In Vivo Models Of Adrenocortical Carcinomas (ACC) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Otssp167 Results: A Comparison with MELK siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Experimental Validation
Otssp167, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), has shown promise in preclinical cancer studies.[1][2][3] However, a critical aspect of drug development is the validation of a compound's on-target effects. This guide provides a comparative analysis of using this compound versus MELK siRNA knockdown to study MELK-dependent cellular processes, offering supporting experimental data and detailed protocols for researchers.
Quantitative Comparison: this compound vs. MELK siRNA
The following tables summarize quantitative data from studies investigating the effects of this compound and MELK siRNA on cancer cell lines.
| Inhibitor/Method | Target | IC50 (in vitro kinase assay) | Cell Line | IC50 (Cell Viability) |
| This compound | MELK | ~8 nM[1] | A549 (Lung) | 6.7 nM[4][5] |
| 0.41 nM[4][5] | T47D (Breast) | 4.3 nM[4][5] | ||
| Aurora B | ~25 nM[1] | DU4475 (Breast) | 2.3 nM[4][5] | |
| 22Rv1 (Prostate) | 6.0 nM[4][5] | |||
| MELK siRNA | MELK mRNA | N/A | T47D (Breast) | Significant growth inhibition[6] |
| MCF-7 (Breast) | Significant growth inhibition[6] |
| Treatment | Cell Line | Effect on Mitotic Checkpoint | Effect on Cell Cycle |
| This compound | HeLa, MCF7 | Abrogated[1] | G2/M arrest in some T-ALL and GBM cell lines[7][8] |
| MELK shRNA | HeLa, MCF7 | Not abrogated[1] | G1 phase block in some neuroblastoma cell lines[9] |
Signaling Pathways and Experimental Workflows
Understanding the signaling context of MELK is vital for interpreting experimental results. Below are diagrams illustrating the known pathways involving MELK and a typical workflow for a comparative study.
References
- 1. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 3. MELK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparing Otssp167 efficacy with other MELK inhibitors like MELK-8a
For Researchers, Scientists, and Drug Development Professionals
Maternal Embryonic Leucine-zipper Kinase (MELK) has emerged as a promising therapeutic target in oncology due to its overexpression in various cancers and its role in tumor progression and maintenance of cancer stem cells.[1][2] This guide provides a detailed, objective comparison of two prominent MELK inhibitors, Otssp167 and MELK-8a, focusing on their efficacy, selectivity, and the signaling pathways they modulate. The information is supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.
I. Efficacy and Potency
This compound and MELK-8a have been developed as potent inhibitors of MELK. Their efficacy has been evaluated in various cancer models, with key quantitative data summarized below.
In Vitro Kinase Inhibitory Potency
Both inhibitors demonstrate high potency against the MELK kinase in biochemical assays.
| Inhibitor | Target | IC50 (nM) |
| This compound | MELK | 0.41[3][4] |
| MELK-8a | MELK | 2[5] |
Cellular Potency (IC50)
The half-maximal inhibitory concentration (IC50) in various cancer cell lines provides insight into the cellular potency of these inhibitors.
| Cell Line | Cancer Type | This compound IC50 (nM) | MELK-8a IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 6.7[3][4] | Data not available |
| T47D | Breast Cancer | 4.3[3][4] | Data not available |
| DU4475 | Breast Cancer | 2.3[3][4] | Data not available |
| 22Rv1 | Prostate Cancer | 6.0[3][4] | Data not available |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 10 - 11 | 10,000 |
| T24 | Bladder Cancer | 26.74 | Data not available |
| UMUC3 | Bladder Cancer | 34.88 | Data not available |
| NGP | Neuroblastoma | ~17-335 (cell line dependent)[6] | Data not available |
| Various DLBCL and MCL cell lines | B-cell Lymphoma | ~6 - 30[7] | Data not available |
Note: The significant difference in IC50 values for the KOPT-K1 cell line suggests that at low concentrations, this compound's cytotoxic effects may be independent of MELK inhibition.
In Vivo Anti-Tumor Efficacy
This compound has demonstrated significant anti-tumor activity in various xenograft models. While specific in vivo efficacy data for MELK-8a is less readily available in the reviewed literature, its potent and selective in vitro profile suggests potential for in vivo activity.
This compound In Vivo Efficacy:
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| MDA-MB-231 | Breast Cancer | 10 mg/kg/day (oral) | TGI of 72%[3] |
| MDA-MB-231 with radiation | Breast Cancer | 10 mg/kg/day (oral) | Significantly delayed tumor growth and doubling time in combination with radiation.[8] |
| U87 | Glioblastoma | Intratumoral injection | Significantly inhibited tumor growth and prolonged survival.[9][10] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 10 mg/kg/day (intraperitoneal) | Significant delay in the spread of leukemic cells and prolonged survival.[11] |
| A20 | Lymphoma | 10 mg/kg | Delayed tumor growth and improved survival.[12] |
| NGP | Neuroblastoma | 10 mg/kg/day | Significantly inhibited tumor growth.[6] |
II. Kinase Selectivity
A critical aspect of a kinase inhibitor is its selectivity, as off-target effects can lead to toxicity and confound experimental results.
This compound: While a potent MELK inhibitor, this compound has been shown to have a broader kinase inhibition profile. It is known to inhibit other kinases, including Aurora B kinase (IC50 ~25 nM) and MAP2K7.[13] This polypharmacology may contribute to its cellular effects, particularly at higher concentrations.
MELK-8a: In contrast, MELK-8a is reported to be a highly selective MELK inhibitor.[14] Kinome profiling has shown it to have a narrow target landscape.[14] However, at higher concentrations, it can inhibit other kinases such as Flt3 (ITD), Haspin, and PDGFRα.
III. MELK Signaling Pathway
Both this compound and MELK-8a exert their effects by inhibiting the kinase activity of MELK, which lies upstream of several critical signaling pathways implicated in cancer cell proliferation, survival, and stemness.
Caption: The MELK signaling pathway, a key regulator of oncogenesis.
IV. Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key assays used to evaluate MELK inhibitors.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of MELK.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | MELK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. MELK is a novel therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of Otssp167 and Aurora kinase inhibitors
A Comparative Analysis of Otssp167 and Aurora Kinase Inhibitors for Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the maternal embryonic leucine zipper kinase (MELK) inhibitor, this compound, and various Aurora kinase inhibitors. The analysis is based on experimental data to evaluate their performance and mechanisms of action, offering valuable insights for researchers in oncology and drug development.
Executive Summary
This compound is a potent inhibitor of MELK, a kinase implicated in cancer cell proliferation and maintenance of cancer stem cells. However, emerging evidence reveals its activity extends to other kinases, notably Aurora B. Aurora kinases (A, B, and C) are critical regulators of mitosis, and their inhibitors are a well-established class of anti-cancer agents. This guide dissects the similarities and differences between this compound and Aurora kinase inhibitors, focusing on their target specificity, potency, and cellular effects.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and various Aurora kinase inhibitors against their primary targets and in different cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | IC50 (nM) vs. Off-Target Aurora Kinases |
| This compound | MELK | 0.41[1][2] | Aurora B: ~25[3][4] |
| Alisertib (MLN8237) | Aurora A | 1.2[5] | Aurora B: 396.5[5] |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37[6] | Aurora A: 1400[5] |
| AMG 900 | Pan-Aurora | Aurora A: 5, Aurora B: 4, Aurora C: 1[5] | - |
| Danusertib (PHA-739358) | Pan-Aurora, ABL | Aurora A: 13, Aurora B: 79, Aurora C: 61[5] | - |
| CCT129202 | Pan-Aurora | Aurora A: 42, Aurora B: 198, Aurora C: 227[6] | - |
Table 2: Cellular Proliferation Inhibition (IC50, nM) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound | A549 | Lung | 6.7[1][2] |
| T47D | Breast | 4.3[1][2] | |
| DU4475 | Breast | 2.3[1][2] | |
| 22Rv1 | Prostate | 6.0[1][2] | |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 10-12[7] | |
| Alisertib (MLN8237) | HCT-116 | Colorectal | Not explicitly stated, but active[5] |
| HL-60 | Leukemia | Not explicitly stated, but active[5] | |
| Barasertib (AZD1152-HQPA) | HCT-116 | Colorectal | Not explicitly stated, but active[5] |
| AMG 900 | HCT-116 | Colorectal | Potent antiproliferative activity[5] |
| HL-60 | Leukemia | Potent antiproliferative activity[5] |
Mechanism of Action and Signaling Pathways
This compound:
This compound primarily targets MELK, a serine/threonine kinase that plays a role in cell cycle progression, particularly during the G2/M transition, and in the maintenance of cancer stem cells[3][8]. Inhibition of MELK by this compound leads to cell cycle arrest and apoptosis[7][9]. However, studies have revealed that this compound also inhibits other mitotic kinases, including Aurora B, BUB1, and Haspin[3][4]. The inhibition of these additional kinases contributes to its anti-proliferative effects by disrupting the mitotic checkpoint and proper chromosome segregation[3][4].
Figure 1. Simplified signaling pathway of MELK and the inhibitory action of this compound.
Aurora Kinase Inhibitors:
Aurora kinases are essential for the proper execution of mitosis. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex (CPC) that ensures correct chromosome-microtubule attachments and cytokinesis[10][11]. Aurora C's role is less defined but is also implicated in mitosis. Inhibition of Aurora A leads to defects in spindle formation and mitotic arrest, while inhibition of Aurora B results in failed cytokinesis, leading to polyploidy and subsequent cell death[5][12].
Figure 2. Overview of Aurora kinase signaling in mitosis and the effect of their inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Assay
This protocol is a generalized procedure for determining the IC50 value of an inhibitor against a specific kinase.
Objective: To measure the concentration of an inhibitor required to inhibit 50% of the kinase activity in a cell-free system.
Materials:
-
Recombinant purified kinase (e.g., MELK, Aurora A, Aurora B)
-
Kinase-specific substrate (e.g., myelin basic protein (MBP) or a synthetic peptide)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.1% Triton X-100)
-
Test inhibitor (this compound or Aurora kinase inhibitor) dissolved in DMSO
-
96-well plates
-
Scintillation counter or luminescence plate reader
-
Phosphocellulose paper (for radiometric assays)
-
Stop solution (e.g., 75 mM phosphoric acid for radiometric assays)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase reaction buffer to each well.
-
Add the diluted inhibitor to the respective wells. Include a control well with DMSO only (no inhibitor).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction. For radiometric assays, this is done by adding a stop solution and spotting the reaction mixture onto phosphocellulose paper. For luminescence-based assays (e.g., ADP-Glo™), a reagent is added to deplete unused ATP and convert ADP to ATP for a subsequent luciferase reaction.
-
Quantify the kinase activity. For radiometric assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For luminescence-based assays, measure the light output using a luminometer.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MELK promotes melanoma growth by stimulating the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. apexbt.com [apexbt.com]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. MELK - Wikipedia [en.wikipedia.org]
- 10. apexbt.com [apexbt.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. 2.8. In Vitro Aurora Kinase Assay [bio-protocol.org]
Confirming Otssp167 On-Target Effects: A Guide to Rescue Experiments and Target Validation
For Researchers, Scientists, and Drug Development Professionals
Otssp167 is a potent, orally bioavailable small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in tumorigenesis and the maintenance of cancer stem cells.[1] While showing promise in preclinical and clinical studies, rigorously confirming that its cellular effects are a direct consequence of MELK inhibition is crucial for its continued development and for understanding its precise mechanism of action. This guide provides a comparative analysis of the observed effects of this compound versus genetic knockdown of MELK, highlights its known off-target activities, and details the gold-standard methodology of rescue experiments for definitive on-target validation.
The Challenge: Off-Target Effects and Phenotypic Discrepancies
A significant challenge in validating the on-target effects of this compound lies in its documented off-target activities. Notably, at concentrations used to inhibit MELK, this compound has been shown to inhibit other mitotic kinases, including Aurora B, BUB1, and Haspin.[2][3] This is critical because the phenotypic effects of this compound, such as the abrogation of the mitotic checkpoint, are not fully replicated by the genetic knockdown of MELK using RNA interference (RNAi).[2][4] This discrepancy strongly suggests that the observed cellular phenotype of this compound may be a composite of both on-target MELK inhibition and its off-target activities.
Comparative Analysis: this compound vs. MELK Knockdown
The following table summarizes the key differences observed between treating cells with this compound and genetically depleting MELK.
| Feature | This compound Treatment | MELK Knockdown (shRNA/siRNA) | Key Takeaway |
| Mitotic Checkpoint | Abrogates the mitotic checkpoint, leading to mitotic exit even in the presence of spindle poisons.[2][3] | Does not abrogate the mitotic checkpoint.[2][4] | The effect of this compound on the mitotic checkpoint is likely due to off-target inhibition of kinases like Aurora B. |
| Cell Proliferation | Potently inhibits cell proliferation in various cancer cell lines.[5][6] | Reduces cell proliferation and colony formation.[6][7] | Both approaches inhibit proliferation, suggesting MELK is involved, but the potency of this compound may be enhanced by off-target effects. |
| Apoptosis | Induces apoptosis in cancer cells.[5][6] | Can lead to apoptosis or a senescence-like phenotype.[7][8] | The cellular outcomes can be similar, but the underlying pathways may differ due to this compound's broader kinase inhibition profile. |
| Cytokinesis | Causes cytokinesis failure.[2] | MELK has been implicated in cytokinesis.[2] | This effect may be a combination of on-target and off-target activities. |
Potency of this compound: On-Target vs. Off-Target
The following table presents the half-maximal inhibitory concentration (IC50) values of this compound against its intended target, MELK, and a key off-target kinase, Aurora B.
| Kinase Target | IC50 (in vitro) | Reference |
| MELK | ~8 nM | [2][9] |
| Aurora B | ~25 nM | [2][9] |
The relatively small window between the IC50 for MELK and Aurora B underscores the potential for off-target effects at therapeutic concentrations of this compound.
Signaling Pathways Affected by this compound
The following diagram illustrates the intended signaling pathway of MELK and highlights the known off-target kinases that are also inhibited by this compound. MELK is known to phosphorylate a variety of substrates, including the transcription factor FOXM1, which in turn regulates the expression of genes involved in mitosis like Aurora B and Survivin.[10] However, this compound can also directly inhibit Aurora B, BUB1, and Haspin, which are crucial for proper chromosome segregation and the spindle assembly checkpoint.[2][3]
The Gold Standard: On-Target Validation via Rescue Experiments
To definitively parse the on-target effects of this compound from its off-target activities, a rescue experiment is the most rigorous approach. This involves demonstrating that the effect of the inhibitor can be reversed by introducing a form of the target protein (MELK) that is resistant to the inhibitor.
Logical Framework for a Rescue Experiment
The following diagram illustrates the logical basis of a rescue experiment for validating the on-target effects of this compound.
Proposed Experimental Protocol for an this compound Rescue Experiment
The following is a detailed, albeit theoretical, protocol for conducting a rescue experiment to validate the on-target effects of this compound.
Objective: To determine if the anti-proliferative effect of this compound is specifically mediated by the inhibition of MELK.
Materials:
-
Cancer cell line sensitive to this compound (e.g., MDA-MB-231).
-
This compound.
-
Lentiviral vectors for shRNA targeting the 3' UTR of endogenous MELK.
-
Lentiviral vectors for expressing:
-
Wild-type (WT) human MELK (cDNA lacking the 3' UTR).
-
A rationally designed, this compound-resistant MELK mutant (e.g., with a gatekeeper residue mutation).
-
Empty vector control.
-
-
Cell culture reagents, transfection reagents, and antibiotics for selection.
-
Reagents for cell proliferation assays (e.g., CellTiter-Glo®).
-
Antibodies for Western blotting (anti-MELK, anti-GAPDH).
Workflow Diagram:
Experimental Steps:
-
Generation of Stable Cell Lines: a. Transduce the parental cancer cell line with a lentiviral vector expressing an shRNA that targets the 3' untranslated region (UTR) of the endogenous MELK mRNA. b. Select and expand a clonal cell line with stable and efficient knockdown of endogenous MELK. Verify knockdown by qRT-PCR and Western blot. c. In this stable MELK knockdown background, perform a second round of lentiviral transduction to create three separate cell lines stably expressing: i. An empty vector control. ii. Wild-type (WT) MELK (from a cDNA construct lacking the shRNA target sequence). iii. The putative this compound-resistant MELK mutant. d. Select and expand these three cell lines. Confirm the expression of the rescue constructs via Western blot.
-
This compound Treatment and Proliferation Assay: a. Seed all three engineered cell lines (Empty Vector, WT MELK, and Resistant MELK) in 96-well plates. b. After 24 hours, treat the cells with a dose-response of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 nM). c. Incubate for 72 hours. d. Measure cell viability using a suitable proliferation assay (e.g., CellTiter-Glo®).
-
Data Analysis and Interpretation: a. Plot the dose-response curves for each cell line. b. Expected Outcomes:
- Empty Vector Control: These cells, lacking MELK, should be largely insensitive to this compound, confirming the inhibitor's primary target is not essential for proliferation in this context or that the phenotype is off-target.
- WT MELK Rescue: These cells should show restored sensitivity to this compound, with a dose-response curve similar to the parental cell line. This confirms that the re-introduced WT MELK is the target of this compound.
- Resistant MELK Rescue: If the anti-proliferative effect of this compound is on-target, these cells should remain viable and proliferative even at high concentrations of the inhibitor. This would be the definitive "rescue" of the phenotype.
Conclusion
While this compound is a potent inhibitor of MELK, the current body of evidence, particularly the discrepancy between its effects and those of MELK knockdown, highlights the critical importance of rigorous on-target validation. The significant off-target activities of this compound complicate the interpretation of its cellular effects. The gold-standard method to unequivocally demonstrate that a specific cellular phenotype is a direct result of MELK inhibition is through a meticulously designed rescue experiment with an inhibitor-resistant mutant. The methodologies and comparative data presented in this guide are intended to equip researchers with the necessary framework to critically evaluate the on-target effects of this compound and other kinase inhibitors in their own research and development pipelines.
References
- 1. Facebook [cancer.gov]
- 2. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 4. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MELK is a novel therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maternal Embryonic Leucine Zipper Kinase (MELK) Reduces Replication Stress in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Unmasking the Target Profile of Otssp167: A Comparative Kinase Specificity Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparative analysis of the specificity of Otssp167, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), against other kinases. By examining its performance alongside alternative MELK inhibitors, this document offers valuable insights supported by experimental data to inform target validation and drug development strategies.
This compound has emerged as a significant tool in cancer research, demonstrating potent anti-proliferative effects in various cancer models.[1][2][3] Initially characterized as a highly potent and selective MELK inhibitor with an IC50 of approximately 0.41 nM, its clinical development is underway.[4][5][6][7][8] However, a growing body of evidence reveals that the efficacy of this compound may not be solely attributable to MELK inhibition. Kinase panel screenings have uncovered a broader spectrum of activity, highlighting significant off-target effects that contribute to its cellular phenotype. This guide delves into the specificity of this compound, presenting a comparative analysis with more selective MELK inhibitors to provide a clearer understanding of its molecular interactions.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound and two alternative, more selective MELK inhibitors, NVS-MELK8a and HTH-01-091, against a panel of selected kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), illustrates the relative selectivity of each compound.
| Kinase Target | This compound IC50 (nM) | NVS-MELK8a IC50 (nM) | HTH-01-091 IC50 (nM) |
| MELK | 0.41 - 8 [3][4][8] | 2 [9] | 10.5 [10] |
| Aurora B | ~25[1][3] | - | - |
| MAP2K7 (MKK7) | ~160[11] | - | - |
| BUB1 | Inhibited[1][3] | - | - |
| Haspin | Inhibited[1][3] | 190[9] | - |
| Flt3 (ITD) | - | 180[9] | - |
| PDGFRα | - | 420[9] | - |
| PIM1 | - | - | 60.6[10] |
| PIM2 | - | - | Inhibited[10] |
| PIM3 | - | - | Inhibited[10] |
| RIPK2 | - | - | Inhibited[10] |
| DYRK3 | - | - | Inhibited[10] |
| smMLCK | - | - | Inhibited[10] |
| CLK2 | - | - | Inhibited[10] |
| CDK7 | - | - | 1230[10] |
| mTOR | - | - | 632[10] |
Analysis of the data reveals that while this compound is a highly potent MELK inhibitor, it also demonstrates significant activity against other kinases involved in mitosis, such as Aurora B, BUB1, and Haspin.[1][3] Its inhibition of MAP2K7 suggests an impact on the JNK signaling pathway.[11] In contrast, NVS-MELK8a and HTH-01-091 exhibit a more selective profile for MELK, with off-target activities generally observed at higher concentrations.[4][9][12] This difference in selectivity is crucial for interpreting cellular and in vivo studies, as the observed effects of this compound may be a composite of inhibiting multiple targets.
Experimental Protocols
The determination of kinase inhibition profiles is typically achieved through in vitro kinase assays. Below is a generalized protocol for a radiometric kinase assay, a standard method for quantifying kinase activity.
In Vitro Radiometric Kinase Assay Protocol
This protocol outlines the fundamental steps for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific kinase substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, with protease and phosphatase inhibitors)
-
Adenosine triphosphate (ATP), non-radioactive
-
[γ-³²P]ATP (radiolabeled)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube or multi-well plate, combine the kinase reaction buffer, the specific substrate, and the purified kinase.
-
Inhibitor Addition: Add the test compound at various concentrations. Include a DMSO-only control for baseline kinase activity.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP. The final ATP concentration should be optimized for each kinase, often near the Km value.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-30 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction, typically by adding a strong acid or by spotting the reaction mixture directly onto phosphocellulose paper.
-
Separation of Phosphorylated Substrate: The phosphocellulose paper binds the phosphorylated substrate while unbound [γ-³²P]ATP is washed away. Perform several washes with the wash buffer.
-
Quantification: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the biological context of this compound's activity and the experimental process, the following diagrams are provided.
References
- 1. Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle Control, Embryonic Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry-based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
- 4. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Otssp167: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo experimental results for Otssp167, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). The data presented is compiled from publicly available preclinical studies to offer a comprehensive overview of its therapeutic potential and mechanism of action.
Introduction to this compound
This compound is a small molecule inhibitor targeting MELK, a serine/threonine kinase that is highly expressed in various cancers and is implicated in cancer cell proliferation, survival, and the maintenance of cancer stem cells.[1][2][3] While MELK is its primary target, this compound has also been shown to inhibit other kinases, including MAP2K7, Aurora B, BUB1, and Haspin, which may contribute to its overall anti-cancer activity.[4][5] The compound is currently being investigated in clinical trials for both solid tumors and hematological malignancies.[1][4][6]
In Vitro Efficacy
This compound demonstrates potent activity against a wide range of cancer cell lines in vitro, exhibiting low nanomolar IC50 values. Its effects extend beyond simple growth inhibition, inducing apoptosis and cell cycle arrest.
Table 1: In Vitro IC50 Values for this compound
| Target/Cell Line | Cancer Type | IC50 (nM) |
| Kinase Activity | ||
| MELK | - | 0.41[2][7][8] |
| Cell Viability | ||
| T-ALL Cell Lines | T-cell Acute Lymphoblastic Leukemia | 10-50[4] |
| DU4475 | Breast Cancer | 2.3[7][8][9] |
| T47D | Breast Cancer | 4.3[7][8][9] |
| 22Rv1 | Prostate Cancer | 6.0[7][8][9] |
| A549 | Lung Cancer | 6.7[7][8][9] |
| HT1197 | Bladder Cancer | 97[8] |
Key in vitro findings indicate that this compound's anti-cancer effects are multifaceted. In T-cell acute lymphoblastic leukemia (T-ALL), it induces both apoptosis and cell cycle arrest at the G1/S and G2/M phases.[4] This is associated with the inhibition of the MAP2K7 and NOTCH1 pathways.[4] In breast cancer models, this compound suppresses mammosphere formation, a characteristic of cancer stem cells, by inhibiting the phosphorylation of MELK substrates like PSMA1.[2][7] Furthermore, studies have shown that this compound can abrogate the mitotic checkpoint, providing an additional mechanism for its cell-killing activity.[5]
In Vivo Efficacy
In vivo studies using xenograft models have corroborated the potent anti-tumor activity of this compound observed in vitro. The compound has shown significant tumor growth suppression across various cancer types with good tolerance in animal models.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Dosage & Administration | Key Results |
| T-cell Acute Lymphoblastic Leukemia | Cell-based Xenograft | 10 mg/kg, Intraperitoneal, Daily | Significant delay in leukemia spread and prolonged survival.[4] |
| Breast Cancer (MDA-MB-231) | Xenograft | 20 mg/kg, Intravenous, Every 2 days | 73% Tumor Growth Inhibition (TGI).[7] |
| 10 mg/kg, Oral, Daily | 72% Tumor Growth Inhibition (TGI).[7] | ||
| Various Cancers | Xenograft | Not specified | Potent antitumor activities against lung, prostate, and pancreatic cancers.[1][2] |
In vivo studies highlight the efficacy of this compound through both intravenous and oral administration, demonstrating its potential for flexible clinical application.[2][7] In a T-ALL xenograft model, daily administration was well-tolerated and significantly controlled leukemia burden, leading to a median survival of 36 days compared to 23 days in the control group.[4] Across multiple solid tumor models, including breast, lung, prostate, and pancreas, this compound has demonstrated significant tumor growth suppression with minimal to no body-weight loss in the treated mice, indicating a favorable toxicity profile at effective doses.[2][7]
Mechanism of Action & Signaling Pathways
This compound's primary mechanism of action is the inhibition of MELK kinase activity. This disrupts downstream signaling pathways crucial for cancer cell proliferation and survival. Inhibition of MELK leads to reduced phosphorylation of its substrates, including PSMA1, DBNL, and the transcription factor FOXM1.[2][3][7] The compound's effects on other kinases, such as those involved in the MAPK signaling and mitotic checkpoint pathways, suggest a broader mechanism that could overcome resistance to more targeted therapies.
Figure 1. Simplified MELK signaling pathway inhibited by this compound.
The evaluation of compounds like this compound typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo models to assess both efficacy and safety.
Figure 2. General experimental workflow for preclinical drug evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of this compound.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on its target kinase.
-
Reaction Mixture: Recombinant MELK protein (0.4 µg) is combined with a substrate (e.g., 5 µg of a generic substrate) in a 20 µL kinase buffer. The buffer typically contains 30 mM Tris-HCl (pH 7.5), 10 mM DTT, 40 mM NaF, 10 mM MgCl2, and 0.1 mM EGTA.[7][8][9]
-
Inhibitor Addition: this compound, dissolved in DMSO, is added to the reaction mixture at the desired final concentration (e.g., 10 nM).[7][8][9]
-
Initiation: The kinase reaction is initiated by adding 50 µM ATP along with 10 µCi of [γ-32P]ATP.[7][8][9]
-
Incubation: The mixture is incubated for 30 minutes at 30°C.[7][8][9]
-
Termination: The reaction is stopped by adding SDS sample buffer and boiling for 5 minutes.[7][8][9]
-
Analysis: The samples are run on an SDS-PAGE gel. The gel is then dried and analyzed by autoradiography to detect the incorporation of the radiolabeled phosphate into the substrate.[7][8][9]
Cell Viability Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.
-
Cell Plating: Cancer cells (e.g., A549, T47D) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.005-0.1 µM) or a vehicle control (DMSO).[7]
-
Incubation: The plates are incubated for a specified period, typically 72 hours.[7]
-
Reagent Addition: A reagent such as the one in the Cell Counting Kit-8 is added to each well.[7] This reagent contains a tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product, the amount of which is proportional to the number of viable cells.
-
Measurement: After a further incubation period (1-4 hours), the absorbance is measured using a microplate reader at the appropriate wavelength.
-
Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: A specified number of human cancer cells (e.g., MDA-MB-231) are suspended in a suitable medium and injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Group Randomization: Mice are randomized into treatment and control (vehicle) groups.
-
Drug Administration: this compound is administered to the treatment group according to a predetermined schedule, dose, and route (e.g., 10 mg/kg, orally, once daily).[7] The control group receives the vehicle on the same schedule.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Animal welfare is monitored throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume of the treated group to the control group. Tissues may be collected for further pharmacodynamic analysis, such as immunoblotting for target protein expression.[3][10]
References
- 1. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 2. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of biomarkers associated with antitumor activity of MELK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of maternal embryonic leucine zipper kinase with this compound displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | MELK | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
OTSSP167 in Patient-Derived Xenografts: A Comparative Guide to its Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of OTSSP167, a potent maternal embryonic leucine zipper kinase (MELK) inhibitor, validated through patient-derived xenograft (PDX) models. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to offer an objective assessment of this compound's performance against other therapeutic alternatives.
Comparative Efficacy of this compound in PDX Models
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are crucial for preclinical evaluation of novel cancer therapies as they closely mimic the heterogeneity and microenvironment of human tumors.[1][2] Several studies have demonstrated the anti-tumorigenic effects of this compound in various cancer PDX models.
In preclinical models of adrenocortical carcinoma (ACC), this compound treatment for 18 to 28 days resulted in a significant 2.2 to 4-fold inhibition of tumor growth in two different PDX models.[3] Similarly, in a T-cell acute lymphoblastic leukemia (T-ALL) PDX model, daily administration of this compound at 10 mg/kg effectively controlled leukemia burden and prolonged survival.[4] Another study on neuroblastoma xenografts showed that this compound treatment (10 mg/kg daily for 14 days) significantly inhibited tumor growth.[5]
While direct head-to-head comparisons of this compound with other specific agents in PDX models are limited in publicly available literature, a study on T-ALL cell lines demonstrated that this compound (IC50 ~12 nM) is more potent than other MAP2K7-JNK pathway inhibitors like 5Z-7-Oxozeaenol (IC50 ~0.81 µM) and JNK-IN8 (IC50 ~8.55 µM).[4] Furthermore, this study highlighted the synergistic effects of this compound when combined with standard-of-care chemotherapy agents such as dexamethasone, L-asparaginase, and vincristine in T-ALL PDX models.[4]
The following table summarizes the quantitative data on the anti-tumor efficacy of this compound in various PDX and cell-line derived xenograft models.
| Cancer Type | Model Type | Treatment Regimen | Outcome | Reference |
| Adrenocortical Carcinoma (ACC) | PDX (CU-ACC1) | This compound (dose not specified) for 18 days | 4-fold inhibition in tumor growth (p=0.02) | [3] |
| Adrenocortical Carcinoma (ACC) | PDX (CU-ACC9) | This compound (dose not specified) for 28 days | 2.2-fold inhibition in tumor growth (p<0.001) | [3] |
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | PDX | This compound (10 mg/kg, i.p. daily) | Controlled leukemia burden, prolonged survival | [4] |
| Neuroblastoma | Xenograft (NGP-luciferase) | This compound (10 mg/kg, daily for 14 days) | Significant inhibition of in vivo tumor growth | [5] |
| Breast Cancer | Xenograft (MDA-MB-231) | This compound (20 mg/kg, i.v.) | 73% Tumor Growth Inhibition (TGI) | [6] |
| Breast Cancer | Xenograft (MDA-MB-231) | This compound (10 mg/kg, p.o.) | 72% Tumor Growth Inhibition (TGI) | [6] |
| Pancreatic Cancer | PDX | Gemcitabine | Variable sensitivity, used to establish resistant models | [7] |
| Non-Small Cell Lung Cancer (NSCLC) | PDX | Cetuximab and Erlotinib | Response measured by tumor shrinkage | [8] |
Mechanism of Action: Targeting the MELK Signaling Pathway
This compound is a potent inhibitor of MELK, a serine/threonine kinase overexpressed in various cancers and implicated in tumorigenesis, cell cycle progression, and maintenance of cancer stem cells.[6] The primary mechanism of action of this compound involves the inhibition of MELK kinase activity, which disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.[6]
However, studies have revealed that this compound also exhibits off-target activity against other mitotic kinases, including Aurora B, BUB1, and Haspin.[9][10] This multi-target inhibition may contribute to its potent anti-tumor effects by abrogating the mitotic checkpoint and inducing cell cycle arrest and apoptosis.[9][10] In T-ALL, this compound has been shown to inhibit the MAP2K7-JNK pathway, which is aberrantly activated in this malignancy.[4]
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUN-337 Anti-tumorigenic Effects Of The Maternal Leucine Zipper Kinase (MELK) Inhibitor, this compound, In Pre-clinical In Vivo Models Of Adrenocortical Carcinomas (ACC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ex Vivo Testing of Patient-Derived Xenografts Mirrors the Clinical Outcome of Patients with Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical evaluation of biomarkers associated with antitumor activity of MELK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. researchgate.net [researchgate.net]
- 9. Generation of Patient-Derived Xenografts from Fine Needle Aspirates or Core Needle Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-Derived Xenografts of Triple-Negative Breast Cancer Enable Deconvolution and Prediction of Chemotherapy Responses - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Otssp167 is a potent, ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] While this compound exhibits high potency against MELK with a reported IC50 value as low as 0.41 nM, a comprehensive evaluation of its kinase selectivity profile reveals significant off-target activity against other kinases, particularly those involved in mitotic regulation.[2][3][4] This guide provides a comparative analysis of this compound's specificity against its primary target, MELK, and key related off-target kinases, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a powerful inhibitor of MELK but demonstrates notable inhibition of several other kinases, including Aurora B, BUB1, Haspin, and MAP2K7. This lack of absolute specificity is a critical consideration for its use as a chemical probe and for the interpretation of experimental results. While highly effective at inhibiting MELK, its effects on cellular phenotypes may be confounded by the inhibition of these other important regulatory kinases.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the in vitro inhibitory potency of this compound against MELK and its known off-target kinases. It is important to note the discrepancy in the reported IC50 values for MELK, which may be attributable to different experimental conditions.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. MELK*) | Reference(s) |
| MELK | 0.41 | 1 | [2][3] |
| MELK | ~8 | 19.5 | [4][5] |
| Aurora B | ~25 | 61 | [4][5] |
| BUB1 | Inhibition observed, IC50 not reported | N/A | [5] |
| Haspin | Inhibition observed, IC50 not reported | N/A | [5] |
| MAP2K7 | 160 | 390 | [6] |
*Selectivity is calculated using the lower reported IC50 value for MELK (0.41 nM).
Signaling Pathway Overview
The following diagram illustrates the central role of MELK in cell cycle progression and its relationship with some of the identified off-target kinases.
Caption: MELK signaling and this compound off-targets.
Experimental Workflow for Kinase Inhibitor Specificity
This diagram outlines a typical workflow for evaluating the specificity of a kinase inhibitor like this compound.
Caption: Experimental workflow for specificity.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (General Radiometric Protocol for MELK)
This protocol is adapted from methods used to determine the potency of this compound against MELK.[3]
1. Reagents and Materials:
-
Recombinant human MELK protein
-
Substrate (e.g., Myelin Basic Protein)
-
Kinase Buffer: 30 mM Tris-HCl (pH 7.5), 10 mM DTT, 40 mM NaF, 10 mM MgCl2, 0.1 mM EGTA
-
ATP solution (50 µM cold ATP)
-
[γ-32P]ATP (10 Ci)
-
This compound (serial dilutions in DMSO)
-
SDS sample buffer
-
SDS-PAGE gels
-
Phosphorimager
2. Procedure:
-
Prepare a reaction mixture containing 0.4 µg of recombinant MELK protein and 5 µg of substrate in 20 µL of kinase buffer.
-
Add this compound at various final concentrations (typically from a 10-point dilution series). The final DMSO concentration should be kept constant across all reactions.
-
Initiate the kinase reaction by adding the ATP solution containing [γ-32P]ATP.
-
Incubate the reaction mixture for 30 minutes at 30°C.
-
Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the incorporation of 32P into the substrate using a phosphorimager.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
In Vitro Aurora B Kinase Assay
This protocol is based on methods used to assess this compound's activity against Aurora B.[4][5]
1. Reagents and Materials:
-
Recombinant active Aurora B kinase
-
Substrate (e.g., Histone H3)
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2
-
ATP solution (100 µM)
-
This compound (serial dilutions in DMSO)
-
SDS sample buffer
-
SDS-PAGE gels
-
Anti-phospho-Histone H3 (Ser10) antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
2. Procedure:
-
In a reaction tube, combine 100 ng of active Aurora B kinase with 1 µg of Histone H3 substrate in kinase buffer.
-
Add this compound at various concentrations.
-
Initiate the reaction by adding the ATP solution.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding SDS sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody specific for phosphorylated Histone H3 (Ser10).
-
Detect the signal using a chemiluminescence-based method.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment.
1. Reagents and Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies against the target kinase (e.g., MELK, Aurora B)
-
Western blotting reagents
2. Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with either this compound at the desired concentration or DMSO for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing or with a specific lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by Western blotting using an antibody against the target protein.
-
A shift in the protein's melting curve in the presence of this compound indicates target engagement.
Conclusion
The available data clearly indicate that while this compound is a highly potent inhibitor of MELK, it is not entirely specific. Its inhibitory activity against other critical mitotic kinases such as Aurora B, BUB1, and Haspin, as well as the signaling kinase MAP2K7, must be taken into account when interpreting experimental data. For studies aiming to specifically elucidate the function of MELK, the use of complementary approaches, such as genetic knockdown or the use of more selective inhibitors, is highly recommended. This comparative guide provides the necessary data and protocols to aid researchers in making informed decisions about the application of this compound in their studies.
References
- 1. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of Otssp167: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal, safe handling, and operational protocols for the novel MELK inhibitor, Otssp167. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations for chemical waste management. This information is critical for researchers, scientists, and drug development professionals engaged in laboratory research involving this compound.
Immediate Safety and Disposal Plan
This compound should be handled with caution, as with any potent, biologically active compound. While a specific, universally mandated disposal protocol for this compound is not available, the recommended procedure, based on safety data sheets and general laboratory practice for cytotoxic compounds, is to engage a licensed professional waste disposal service.[1] Unused this compound should not be disposed of in general laboratory trash or drains.
Key Disposal Steps:
-
Segregation: Isolate all waste materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound".
-
Containment: Store the segregated waste in a designated, sealed, and appropriate container, away from incompatible materials.
-
Professional Disposal: Arrange for collection and disposal by a licensed chemical waste management company.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, including its solubility in common laboratory solvents and its inhibitory concentrations against various cancer cell lines.
| Parameter | Value | Solvent/Conditions |
| Solubility | 30 mg/mL | DMSO[2] |
| 10 mg/mL | DMF[2] | |
| 1 mg/mL | Ethanol[2] | |
| ~0.1 mg/mL | 1:9 solution of DMSO:PBS (pH 7.2)[2] | |
| IC50 (MELK) | 0.41 nM | In vitro kinase assay[3] |
| IC50 (Cell Lines) | 6.7 nM | A549 (Lung Cancer)[3] |
| 4.3 nM | T47D (Breast Cancer)[3] | |
| 2.3 nM | DU4475 (Breast Cancer)[3] | |
| 6.0 nM | 22Rv1 (Prostate Cancer)[3] |
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound, providing a procedural framework for laboratory use.
In Vitro Kinase Assay
This protocol details the procedure for assessing the inhibitory effect of this compound on MELK kinase activity.
-
Reaction Mixture Preparation: In a 20 µL final volume, combine 0.4 µg of recombinant MELK protein with 5 µg of a suitable substrate in a kinase buffer (30 mM Tris-HCl pH 7.5, 10 mM DTT, 40 mM NaF, 10 mM MgCl2, 0.1 mM EGTA).
-
Inhibitor Addition: Add this compound, dissolved in DMSO, to the reaction mixture to achieve the desired final concentration (e.g., 10 nM).
-
Reaction Initiation: Initiate the kinase reaction by adding 50 µM cold ATP and 10 µCi of [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture for 30 minutes at 30°C.
-
Termination: Stop the reaction by adding SDS sample buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE, dry the gel, and visualize the phosphorylated substrate by autoradiography.[3]
Cell Viability Assay
This protocol outlines the steps to determine the effect of this compound on the viability of cancer cell lines.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density that allows for linear growth over the experimental period. Allow the cells to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of this compound for 72 hours at 37°C.
-
Viability Assessment: Measure cell viability using a colorimetric assay, such as the Cell Counting Kit-8.
-
Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a spectrophotometer. All assays should be performed in triplicate.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
Essential Safety and Logistical Information for Handling Otssp167
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the potent kinase inhibitor, Otssp167. This document provides immediate, essential safety protocols, operational plans, and experimental guidelines to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound due to its cytotoxic potential. The following PPE is mandatory to minimize exposure risk.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with chemotherapy-tested nitrile gloves is required. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory. A face shield should be used in addition to goggles when there is a risk of splashing. |
| Body Protection | Lab Coat | A disposable, solid-front, back-closing gown is required. Cuffed sleeves are recommended. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is required when handling the solid compound or when there is a potential for aerosol generation. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are vital to maintain the integrity of this compound and ensure a safe laboratory environment.
Receiving and Unpacking:
-
Inspect the external packaging for any signs of damage upon receipt.
-
Transport the package to a designated unpacking area, preferably within a chemical fume hood.
-
Wear full PPE during unpacking.
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood or a biological safety cabinet.
-
Use a dedicated set of non-sparking tools for weighing and transferring the compound.
-
For detailed instructions on preparing stock and working solutions, refer to the Experimental Protocols section.
Storage:
-
Store this compound solid at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Disposal Plan
As a cytotoxic compound, all waste contaminated with this compound must be treated as hazardous and disposed of according to institutional and local regulations.
Waste Segregation:
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), contaminated labware (pipette tips, tubes), and any material used for spill cleanup must be placed in a designated, clearly labeled, leak-proof cytotoxic waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.
Final Disposal:
-
All this compound waste must be incinerated at a licensed hazardous waste facility.[1][2] Arrange for pickup and disposal through your institution's environmental health and safety (EHS) department.
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.
Small Spills (less than 5 mg or 1 mL of low concentration solution):
-
Alert personnel in the immediate area.
-
Don full PPE , including a respirator.
-
Contain the spill by covering it with absorbent pads, starting from the outside and working inwards.
-
For solid spills , gently cover with a damp paper towel to avoid raising dust, then use absorbent pads.
-
Collect all contaminated materials using dedicated tools and place them in a cytotoxic waste container.
-
Decontaminate the area by cleaning it three times with a suitable detergent solution, followed by a final rinse with water.
-
Report the spill to your laboratory supervisor and EHS department.
Large Spills (more than 5 mg or 1 mL of high concentration solution):
-
Evacuate the area immediately.
-
Alert others and restrict access to the contaminated area.
-
Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Experimental Protocols
Preparation of this compound Stock and Working Solutions:
1. Stock Solution (10 mM in DMSO):
- Equilibrate the this compound vial to room temperature before opening.
- In a chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
- Vortex thoroughly to ensure complete dissolution. Sonication may be used to aid dissolution.
- Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
- Store aliquots at -80°C.
2. Working Solutions for Cell-Based Assays:
- Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
- Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
- It is recommended to prepare fresh working solutions for each experiment and discard any unused portions.
In Vitro Kinase Assay Protocol:
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
-
Prepare the kinase reaction buffer: 30 mM Tris-HCl (pH 7.5), 10 mM DTT, 40 mM NaF, 10 mM MgCl2, and 0.1 mM EGTA.
-
Prepare the substrate solution: Mix 0.4 µg of recombinant MELK protein with 5 µg of a suitable substrate (e.g., myelin basic protein) in the kinase reaction buffer.
-
Prepare this compound dilutions: Serially dilute the this compound stock solution in the kinase reaction buffer to achieve the desired test concentrations.
-
Initiate the reaction: Add the this compound dilutions to the kinase/substrate mixture and pre-incubate for 10 minutes at 30°C.
-
Start the kinase reaction: Add 50 µM cold ATP and 10 µCi of [γ-32P]ATP to each reaction.
-
Incubate the reaction mixture for 30 minutes at 30°C.
-
Terminate the reaction: Stop the reaction by adding SDS sample buffer and boiling for 5 minutes.
-
Analyze the results: Separate the proteins by SDS-PAGE, dry the gel, and visualize the phosphorylated substrate by autoradiography.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits its primary target MELK and has off-target effects on other kinases.
Caption: A typical experimental workflow for an in vitro kinase assay using this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
